Boc-Epsilon-Aminocaproic acid
Description
BenchChem offers high-quality Boc-Epsilon-Aminocaproic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Epsilon-Aminocaproic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(9(13)14)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
VNTPPTFQTSGONS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of Boc-Epsilon-Aminocaproic Acid in Linkerology and Peptide Synthesis
[1]
Executive Summary
Boc-Epsilon-Aminocaproic acid (Boc-6-aminohexanoic acid; Boc-6-Ahx-OH) is a critical bifunctional spacer used in medicinal chemistry, specifically within Linkerology —the science of optimizing the distance and flexibility between functional moieties.[1] Unlike rigid aromatic spacers or hydrophilic PEG chains, Boc-6-Ahx-OH provides a hydrophobic, flexible C6 alkyl chain that minimizes steric clashes while maintaining organic solubility.[1]
This guide details the physicochemical profile, mechanistic utility, and validated experimental protocols for deploying Boc-6-Ahx-OH in PROTAC® chimera design and Solid-Phase Peptide Synthesis (SPPS).[1]
Part 1: Technical Datasheet & Chemical Profile
The following data consolidates physical properties essential for experimental planning.
| Property | Specification |
| Chemical Name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid |
| Common Abbreviations | Boc-6-Ahx-OH; Boc-ε-Acp-OH |
| CAS Number | 6404-29-1 |
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 35–40 °C |
| Solubility | Soluble in DCM, DMF, EtOAc, Chloroform.[1][2][3][4][] Slightly soluble in water.[1] |
| pKa | ~4.76 (Carboxylic acid) |
| Storage | 2–8 °C (Desiccated); Stable for >2 years if kept dry.[1] |
Part 2: Mechanistic Role in Linkerology
The "Goldilocks" Spacer
In drug design, particularly Proteolysis Targeting Chimeras (PROTACs) , the linker is not merely a connector; it dictates the thermodynamic stability of the ternary complex (Target Protein—PROTAC—E3 Ligase).
-
Steric Relief: The 6-carbon alkyl chain provides approximately 7–9 Å of spacing.[1] This is often the optimal distance to prevent steric clash between two bulky ligands (e.g., a VHL ligand and a kinase inhibitor) without introducing excessive entropy that hinders binding.
-
Hydrophobicity Modulation: Unlike Polyethylene Glycol (PEG) linkers, which increase water solubility, the alkyl chain of Boc-6-Ahx-OH adds lipophilicity (
).[1] This is strategically used to balance the polarity of highly polar warheads, improving cell membrane permeability. -
Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group is acid-labile (removed by TFA), making it orthogonal to Fmoc-based synthesis strategies (removed by base/piperidine).[1] This allows for precise, site-specific introduction of the spacer during complex molecule assembly.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Coupling (Fmoc Strategy Context)
Context: Introducing the spacer onto a resin-bound peptide or ligand.[1]
Reagents:
-
Boc-6-Ahx-OH (3–5 equivalents relative to resin loading)[1]
-
Coupling Reagent: HATU or HBTU (0.95 eq relative to acid)[1]
-
Base: DIEA (Diisopropylethylamine) (2 eq relative to acid)[1]
-
Solvent: Anhydrous DMF
Step-by-Step Workflow:
-
Activation: Dissolve Boc-6-Ahx-OH and HATU in minimal dry DMF. Add DIEA. The solution should turn slightly yellow. Allow pre-activation for 2–3 minutes . Why? Pre-activation ensures the formation of the active ester before contact with the resin, reducing racemization risks (though minimal for this achiral molecule) and increasing coupling efficiency.
-
Coupling: Add the activated mixture to the resin (preswollen in DMF). Shake/agitate at Room Temperature (RT) for 45–60 minutes .
-
Validation (Kaiser Test): Wash resin (3x DMF, 3x DCM). Perform a Kaiser test.[1] A negative result (beads remain yellow/white, solution is clear) confirms complete coupling of the carboxylic acid to the resin-bound amine.
-
Capping (Optional): If the Kaiser test is slightly positive, re-couple or cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Protocol B: Boc Deprotection & Isolation
Context: Removing the protecting group to reveal the primary amine for further functionalization.
Reagents:
-
Scavenger (Triisopropylsilane - TIPS) Only required if sensitive residues like Trp/Met are present.[1]
Step-by-Step Workflow:
-
Reaction Setup: Dissolve the intermediate in DCM (concentration ~0.1 M).
-
Acidolysis: Add TFA to create a 1:1 (v/v) TFA:DCM solution.
-
Note: Gas evolution (
and Isobutylene) will occur. Ensure the vessel is vented.
-
-
Incubation: Stir at RT for 30–60 minutes .
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will turn blue/purple) or LC-MS (Mass shift: -100 Da).[1]
-
-
Workup (Critical for Purity):
-
Neutralization: The product exists as a TFA salt (
).[1] For the next coupling, neutralize in situ with excess DIEA, or perform a basic extraction (DCM vs. Sat. ) if the molecule is stable.
Part 4: Visualization of Workflows
Diagram 1: Chemical Synthesis Logic
This diagram illustrates the flow from protected linker to active pharmaceutical ingredient (API) precursor.
Caption: Step-wise chemical transformation of Boc-6-Ahx-OH during ligand assembly.
Diagram 2: PROTAC Architecture
Visualizing where the Boc-6-Ahx moiety fits within the ternary complex.[1]
Caption: Structural role of the 6-aminohexanoic spacer in bridging Warhead and E3 Ligand.
Part 5: Quality Control & Self-Validation[1]
To ensure the integrity of your linker before committing expensive warheads/ligands:
-
NMR Validation (
NMR in ): -
TLC Monitoring:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637602, 6-((tert-Butoxycarbonyl)amino)hexanoic acid.[1] Retrieved from [Link][1]
-
Maple, H. J., et al. (2012). Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters.[1][7][8] (Discusses linker length optimization).
-
Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. Retrieved from [Link]
Sources
- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-6-Ahx-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to Boc-Epsilon-Aminocaproic Acid: Properties, Protocols, and Applications
Introduction: The Versatile Workhorse of Peptide Chemistry and Bioconjugation
In the landscape of modern drug development and molecular biology, the precise assembly and modification of biomolecules is paramount. Among the vast toolkit of chemical reagents available to researchers, Boc-Epsilon-Aminocaproic acid (Boc-6-aminohexanoic acid) stands out as a uniquely versatile and indispensable building block. This N-terminally protected amino acid derivative serves a dual purpose: as a flexible linker to introduce spatial separation between functional moieties and as a foundational component in solid-phase peptide synthesis (SPPS).
Its structure, featuring a six-carbon aliphatic chain, provides a flexible, hydrophilic spacer, while the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for controlled, orthogonal deprotection strategies. This guide provides an in-depth examination of the core chemical properties of Boc-Epsilon-Aminocaproic acid, details field-proven protocols for its application, and explores its significance for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. Boc-Epsilon-Aminocaproic acid is a white crystalline powder under standard conditions, and its behavior in various solvents and thermal conditions dictates its handling and application in synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 6404-29-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |
| Molecular Weight | 231.29 g/mol | [3][4] |
| Melting Point | 35-40 °C | [1] |
| Boiling Point | 166 °C at 0.3 mmHg | [1] |
| Appearance | White crystalline powder | [1] |
| pKa | 4.76 ± 0.10 (Predicted) | [1] |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
The solubility of Boc-Epsilon-Aminocaproic acid is a critical factor in its application, particularly in designing reaction conditions. Unlike its highly water-soluble parent compound, 6-aminocaproic acid, the presence of the lipophilic Boc group significantly alters its solubility profile.[5][6][7] It is readily soluble in organic solvents like chloroform and ethyl acetate, with slight solubility in water.[1] This characteristic is advantageous in organic-phase synthesis and purification steps.
Molecular Structure and Spectroscopic Analysis
The structure of Boc-Epsilon-Aminocaproic acid is central to its function. It comprises three key regions: the acid-labile Boc protecting group, the flexible hexanoic acid linker, and the terminal carboxylic acid.
Caption: Chemical structure of Boc-Epsilon-Aminocaproic acid.
Spectroscopic Confirmation
Characterization of Boc-Epsilon-Aminocaproic acid is routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In a typical spectrum (400 MHz, DMSO-d₆), characteristic peaks confirm the structure: a singlet around 1.34 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the methylene protons of the caproic acid backbone.[1] The quartet at approximately 2.85 ppm is indicative of the methylene group adjacent to the nitrogen.[1]
-
LC-MS: Mass spectrometry analysis typically shows a protonated molecular ion [M+H]⁺ at m/z = 232, confirming the molecular weight of 231.29 g/mol .[1]
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of chemical synthesis, particularly in the Boc strategy for Solid-Phase Peptide Synthesis (SPPS).[] Its widespread use stems from its unique stability and cleavage characteristics.
Causality of Experimental Choice: The Boc group is stable under a wide range of conditions, including the basic conditions used for Fmoc deprotection, making it an orthogonal protecting group. However, it is readily and cleanly cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[][9] This acid lability is due to the stability of the resulting tert-butyl carbocation.
Caption: Workflow for incorporating Boc-Epsilon-Aminocaproic acid in SPPS.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of Boc-Epsilon-Aminocaproic acid.
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. [10]Recommended storage temperatures range from 2-8°C to room temperature, depending on the supplier's recommendation. [1][10]The product is chemically stable under standard ambient conditions. * Safety: As with many chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [10]Contact with the compound may cause irritation. [1]Standard laboratory safety precautions should be observed to avoid inhalation of dust or direct contact with skin and eyes. [11]
Conclusion
Boc-Epsilon-Aminocaproic acid is a foundational reagent in the fields of peptide chemistry, drug discovery, and bioconjugation. Its well-defined chemical properties, particularly the stability and selective lability of the Boc group, combined with the flexibility of its six-carbon spacer, provide researchers with a powerful tool for molecular design and synthesis. The protocols and data presented in this guide underscore its reliability and versatility, cementing its status as a critical component in the development of complex biomolecules and therapeutics.
References
-
Solubility of Things. (n.d.). ε-Caprolactam. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 6-Aminohexanoic Acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Lee, J. H., & Lee, Y. S. (1998). Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). Journal of Immunological Methods, 213(1), 67–75. [Link]
-
PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Carnegie Pharmaceuticals. (2024). Safety Data Sheet Aminocaproic Acid Oral Solution. Retrieved February 6, 2026, from [Link]
Sources
- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 2. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. shop.bachem.com [shop.bachem.com]
- 5. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. carnegiepharma.com [carnegiepharma.com]
- 11. CAS 51513-80-5: Boc-.epsilon.-aminocaproic acid-OSu [cymitquimica.com]
Technical Guide: Boc-6-Aminohexanoic Acid Structure and Function
Executive Summary & Chemical Identity
Boc-6-aminohexanoic acid (Boc-6-Ahx-OH) is a critical bifunctional linker and spacer unit used extensively in medicinal chemistry, particularly in the fields of Solid-Phase Peptide Synthesis (SPPS) and Proteolysis Targeting Chimeras (PROTACs). Its core function is to provide a flexible, hydrophobic C6 aliphatic chain that spatially separates functional domains without introducing significant steric bulk or electronic interference.
This guide details the structural logic, synthetic utility, and experimental protocols for integrating Boc-6-Ahx-OH into high-value drug discovery workflows.
Physicochemical Properties Table
| Property | Specification |
| Chemical Name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid |
| Common Abbreviations | Boc-6-Ahx-OH; Boc-EACA; Boc-ε-Ahx |
| CAS Number | 6404-29-1 |
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 35–40 °C |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Slightly soluble in water |
| pKa | ~4.76 (Carboxylic acid) |
| Storage | 2–8°C (Dry, inert atmosphere) |
Structural Analysis & Functional Logic
The utility of Boc-6-Ahx-OH is derived from its three distinct structural zones. Unlike rigid linkers (e.g., piperazine) or hydrophilic linkers (e.g., PEG), the 6-aminohexanoic acid backbone offers a unique "hydrophobic flexibility."
Structural Visualization
Figure 1: Functional decomposition of Boc-6-Ahx-OH. The Boc group prevents N-terminal reactivity until acid treatment, while the C6 chain provides spatial resolution.
The "Spacer Effect" in Pharmacology
In biological systems, direct conjugation of two active moieties (e.g., a drug and a targeting ligand) often leads to loss of potency due to steric hindrance.
-
Flexibility: The saturated alkyl chain allows the connected ligands to orient independently, maximizing binding affinity to their respective targets.
-
Hydrophobicity: Unlike PEG linkers, the Ahx chain increases lipophilicity (
), which can enhance membrane permeability for intracellular targets.
Applications in Drug Discovery: PROTACs & Linkerology
The most prominent modern application of Boc-6-Ahx-OH is in Linkerology —the science of optimizing the tether in bifunctional molecules like PROTACs.
PROTAC Mechanism
PROTACs recruit an E3 ubiquitin ligase to a Target Protein (POI), triggering ubiquitination and degradation. The linker length and composition are binary switches for activity; if the linker is too short, the ternary complex (E3-Linker-POI) cannot form. If too long, entropy reduces binding cooperativity.
Boc-6-Ahx-OH provides a defined ~9–10 Å extension.
PROTAC Synthesis Workflow
Figure 2: Step-wise assembly of a PROTAC using Boc-6-Ahx-OH as the linker unit. This modular approach allows for "linker scanning" libraries.
Experimental Protocols
Safety Note: Trifluoroacetic acid (TFA) is corrosive.[1][2] Perform all cleavage steps in a fume hood.[2]
Coupling Protocol (Amide Bond Formation)
This protocol assumes the coupling of Boc-6-Ahx-OH to a free amine on a resin (SPPS) or in solution.
-
Stoichiometry: Use 3–5 equivalents of Boc-6-Ahx-OH relative to the amine component.
-
Activation:
-
Dissolve Boc-6-Ahx-OH in minimal DMF (Dimethylformamide).
-
Add 0.95 equivalents (relative to acid) of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Add 2.0 equivalents of DIPEA (Diisopropylethylamine).
-
Note: Pre-activation time should be limited to 1–2 minutes to prevent racemization (though less critical for achiral Ahx, it is good practice).
-
-
Reaction: Add activated solution to the amine component. Agitate at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Verify coupling completion via Kaiser Test (if solid phase) or LC-MS (if solution phase).
Deprotection Protocol (Boc Removal)
The tert-butyloxycarbonyl (Boc) group is acid-labile.
Method A: Solution Phase (Mild)
-
Reagent: 50% TFA in Dichloromethane (DCM).
-
Procedure: Dissolve the intermediate in DCM. Add equal volume of TFA. Stir at RT for 30–60 minutes.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or ether to remove residual TFA.
Method B: Solid Phase (Global Cleavage in Fmoc SPPS) If Boc-6-Ahx is used in an Fmoc strategy (e.g., as a spacer before a final N-terminal cap), the Boc group remains until the end.
-
Cocktail: Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%).
-
Rationale: The scavengers (Phenol, Thioanisole) prevent the generated tert-butyl cations from re-attaching to sensitive residues like Tryptophan or Cysteine.
Quality Control & Troubleshooting
Analytical Verification
-
1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet at
ppm (9H) and the multiplet signals of the hexyl chain ( ppm). -
Mass Spectrometry: ESI-MS should show
or . Loss of Boc fragment (M-100) is common in source fragmentation.
Common Issues
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance or aggregation | Use HATU/HOAt; increase temperature to 40°C; use double coupling. |
| Poor Solubility | Hydrophobic chain aggregation | Dissolve in NMP or add chaotropic salts (LiCl) if using in peptide synthesis. |
| Gumming during Workup | Residual TFA/DCM | Precipitate product in cold Diethyl Ether or Hexane to obtain a powder. |
References
-
PubChem. (n.d.). 6-aminohexanoic acid | C6H13NO2 | CID 564. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. (Context: Linker design in PROTACs).
Sources
An In-depth Technical Guide to the Synthesis of N-Boc-6-Aminohexanoic Acid
This guide provides a comprehensive technical overview of the synthesis of N-Boc-6-aminohexanoic acid (Boc-NH-(CH2)5-COOH), a critical bifunctional molecule widely employed in chemical biology, peptide synthesis, and drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a field-tested experimental protocol, and discuss critical parameters that ensure high yield and purity.
Strategic Importance of N-Boc-6-Aminohexanoic Acid
N-Boc-6-aminohexanoic acid serves as a cornerstone linker molecule. Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible five-carbon aliphatic chain. This unique architecture allows for its sequential or orthogonal conjugation to other molecules. The carboxylic acid can be activated for amide bond formation, while the Boc group provides a stable, yet readily cleavable, protecting group for the amine, which is removable under acidic conditions. This functionality makes it invaluable in applications such as peptide modifications, the development of antibody-drug conjugates (ADCs), and the construction of complex molecular architectures.
The Core Synthesis: Boc Protection of 6-Aminohexanoic Acid
The most reliable and widely adopted method for synthesizing N-Boc-6-aminohexanoic acid is the N-acylation of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction, often conducted under Schotten-Baumann conditions, proceeds efficiently in a mixed aqueous-organic solvent system.
Reaction Mechanism and Rationale
The core of the synthesis is a nucleophilic acyl substitution. The deprotonated amino group of 6-aminohexanoic acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is facilitated by a base, which serves two primary functions:
-
Deprotonation of the Amine: The base deprotonates the ammonium group of the 6-aminohexanoic acid zwitterion, increasing the nucleophilicity of the primary amine.
-
Neutralization of Acidic Byproducts: The reaction generates tert-butanol and carbon dioxide (from the decomposition of the unstable mixed anhydride intermediate), as well as an equivalent of acid. The base neutralizes the reaction mixture, preventing the protonation of the starting amine and the acid-catalyzed removal of the newly installed Boc group.
The overall transformation is robust and generally high-yielding.
Diagram: Synthesis Pathway of N-Boc-6-Aminohexanoic Acid
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid (Boc-6-Ahx-OH)
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid, commonly referred to as Boc-6-Ahx-OH, is a cornerstone in modern bioconjugation, peptide chemistry, and drug discovery. It is a synthetic derivative of the ω-amino acid 6-aminohexanoic acid, where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification imparts a strategic duality of function that makes it an invaluable tool for researchers.
The molecule's architecture consists of three key components:
-
A Terminal Carboxylic Acid: A reactive handle for forming stable amide bonds.
-
A Boc-Protected Amine: An amine group masked by a protecting group that is stable under many reaction conditions but can be selectively removed under mild acidic conditions.[1]
-
A Six-Carbon Alkyl Spacer: A flexible, hydrophobic linker that separates the two functional ends, providing spatial separation that can be critical for biological activity.[2]
This guide provides a comprehensive overview of the physical and chemical properties of Boc-6-Ahx-OH, details key experimental protocols, and explores its applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
Accurate identification is the foundation of reproducible science. Boc-6-Ahx-OH is known by several synonyms, including Boc-6-aminocaproic acid and Boc-ε-Ahx-OH.[3] Its fundamental identifiers are summarized below.
Chemical Structure
The structure of Boc-6-Ahx-OH features a linear six-carbon chain, differentiating it from alpha-amino acids and providing significant conformational flexibility.
Caption: Dual reactivity pathways of Boc-6-Ahx-OH.
Analytical Characterization Workflow
Confirming the identity and purity of Boc-6-Ahx-OH is a critical quality control step. A typical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for analytical verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals include a large singlet around 1.4 ppm for the nine equivalent protons of the Boc group, and multiplets for the methylene (-CH₂-) protons of the hexanoic acid chain between ~1.3-1.7 ppm, ~2.2 ppm (adjacent to COOH), and ~3.1 ppm (adjacent to NH). ¹³C NMR will confirm the presence of all 11 carbon atoms, including the characteristic carbonyl carbons of the carbamate (~156 ppm) and the carboxylic acid (~179 ppm).
-
Infrared (IR) Spectroscopy: IR analysis is ideal for confirming functional groups. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a C-H stretch (~2950 cm⁻¹), and two distinct C=O stretching bands: one for the carbamate (~1690 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹). [4][5]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, typically by identifying the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound, often achieving values of ≥99%.
Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Boc Group Deprotection
This procedure removes the Boc protecting group to yield the free amine of the linker.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. Dichloromethane (DCM) is a common solvent that dissolves the starting material and is easily removed. The reaction is typically performed at room temperature and is often complete within 1-2 hours.
Step-by-Step Methodology:
-
Dissolve Boc-6-Ahx-OH (1 equivalent) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
To the stirred solution, add Trifluoroacetic acid (TFA) (10-20 equivalents, often used as a 20-50% solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (in a fume hood).
-
The resulting product, 6-aminohexanoic acid trifluoroacetate salt, can often be used directly in the next step or triturated with cold diethyl ether to yield a solid.
Protocol 2: Amide Coupling using HATU
This protocol describes the formation of an amide bond between the carboxylic acid of Boc-6-Ahx-OH and a primary amine.
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester intermediate, which then reacts with the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the ammonium salts formed and to facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.
Step-by-Step Methodology:
-
In an inert atmosphere (N₂ or Ar), dissolve Boc-6-Ahx-OH (1.0 equivalent) and the primary amine substrate (1.0-1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) to the solution.
-
Add Diisopropylethylamine (DIPEA) (2-3 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Applications in Scientific Research
The unique properties of Boc-6-Ahx-OH make it a versatile tool in several advanced research areas.
-
Peptide Synthesis and Modification: It can be incorporated into peptides to act as a flexible spacer, to modify the pharmacokinetic properties of a peptide therapeutic, or to prevent enzymatic degradation at specific sites. [6][7]* PROTAC Development: Boc-6-Ahx-OH is a widely used building block for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). [1][8]The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and its length and flexibility are critical for inducing an effective ternary complex and subsequent target degradation. [8]* Bioconjugation and Labeling: The hexanoic acid chain serves as an ideal spacer arm to attach reporter molecules like biotin or fluorescent dyes to antibodies or other proteins. This separation minimizes steric hindrance, ensuring that both the biomolecule and the reporter tag can function optimally. [6]
Safety and Handling
While not acutely toxic, proper laboratory safety procedures should always be followed when handling Boc-6-Ahx-OH.
-
Hazards: May cause skin, eye, and respiratory system irritation. [9][10]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C, to prevent degradation from moisture and heat. [9][11]
References
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element (2021), Molecules. Available at: [Link]
-
6-Aminohexanoic Acid | C6H13NO2 | CID 564, PubChem, National Center for Biotechnology Information. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element, National Institutes of Health (NIH). Available at: [Link]
-
6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602, PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet: 6-Aminohexanoic acid, Carl ROTH. Available at: [Link]
-
¹H NMR spectrum of PGA-g-6-(Fmoc-Ahx) in CDCl3 at 27 °C, ResearchGate. Available at: [Link]
-
N-T-boc-6-aminohexanoic acid, ChemBK. Available at: [Link]
-
Fmoc-epsilon-Ahx-OH [88574-06-5], Aapptec Peptides. Available at: [Link]
-
Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors, National Institutes of Health (NIH). Available at: [Link]
-
Applications of BOP reagent in solid phase peptide synthesis III, ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis, AAPPTec. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids (2018), Spectroscopy Online. Available at: [Link]
Sources
- 1. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Deep Dive: The tert-Butyloxycarbonyl (Boc) Protecting Group
[1][2][3]
Executive Summary
The tert-Butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis and peptide chemistry, distinguished by its inertness to basic and nucleophilic conditions while retaining high lability to anhydrous acids.[1][2] For the drug development professional, mastering Boc chemistry is not merely about protection and deprotection; it is about leveraging its orthogonal properties to navigate complex multi-step syntheses where base-labile groups (like Fmoc) or hydrogenolysis-sensitive groups (like Cbz) are chemically incompatible. This guide synthesizes mechanistic insights with field-proven protocols to ensure high-fidelity application of the Boc group.
Part 1: Mechanistic Underpinnings
The Electronic Basis of Stability and Lability
The Boc group functions by converting a nucleophilic amine into a carbamate. This transformation drastically reduces the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl system.
-
Base Stability: The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, rendering it resistant to hydrolysis under basic conditions (up to pH 12+).
-
Acid Lability: The tert-butyl group stabilizes the formation of a carbocation. Upon protonation of the carbonyl oxygen, the C-O bond cleaves via an
-like or -like pathway, driven by the stability of the resulting tert-butyl cation ( ) and the entropic gain from liberation.
Protection Mechanism
The installation of the Boc group typically utilizes di-tert-butyl dicarbonate (
Figure 1: Mechanism of amine protection using
Deprotection Mechanism
Deprotection is acid-catalyzed.[1][2][] The critical mechanistic feature is the fragmentation of the protonated carbamate.[2] This generates the reactive tert-butyl cation, which must be managed to prevent side reactions.[6][9][10]
Figure 2: Acid-mediated deprotection.[9] Note the generation of the electrophilic t-butyl cation, a potential source of side reactions.[1][4][6][9][11]
Part 2: Strategic Orthogonality
In complex synthesis, the choice of protecting group dictates the entire synthetic route. Boc is orthogonal to Fmoc and Cbz, allowing for selective deprotection strategies.
Comparative Stability Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Cleavage Condition | Acid (TFA, HCl, HBr) | Base (Piperidine, DBU) | Hydrogenolysis ( |
| Base Stability | High (Stable to pH >12) | Low (Labile to 2° amines) | High |
| Acid Stability | Low (Labile to TFA) | High (Stable to TFA) | Moderate (Stable to mild acid) |
| Primary Utility | Solid Phase Peptide Synthesis (SPPS), Acid-stable linkers | Routine SPPS, Base-sensitive targets | Solution phase, orthogonal to Boc/Fmoc |
| By-products | Isobutene (gas), | Dibenzofulvene (reactive solid) | Toluene, |
Orthogonality Logic Flow
Figure 3: Decision matrix for orthogonal deprotection. Boc allows for chemistry under basic conditions without risk of cleavage.
Part 3: Experimental Protocols
Protocol A: Standard N-Boc Protection
Objective: Install Boc group on a primary amine using
Reagents:
-
Substrate (1.0 eq)
- (1.1 - 1.5 eq)
-
Base: Triethylamine (
) or DIPEA (1.5 - 2.0 eq) -
Solvent: DCM or THF/Water (1:1) for amino acids.[3][12][1][4][10][11][13][14]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) in DCM (0.2 M concentration).
-
Why: DCM is easily removed and solubilizes most organic amines. For zwitterionic amino acids, use THF/
and NaOH/Carbonate as base to ensure solubility.
-
-
Base Addition: Add
(1.5 eq) slowly at .-
Control Point: If the reaction warms significantly, slow addition to prevent side reactions.
-
-
Addition: Add
(1.1 eq) as a solution in DCM or solid in portions. -
Reaction Monitoring: Warm to room temperature (RT) and stir. Monitor
evolution (bubbling).[7]-
Self-Validating Step: Reaction completion is indicated by the cessation of bubbling and TLC analysis (stain with ninhydrin; free amine disappears).
-
-
Workup:
-
Wash with dilute HCl (1M) or citric acid (5%) to remove excess base and any unreacted amine.
-
Critical: Do not use strong acid if the product is acid-sensitive, though Boc is generally stable to dilute aqueous acid washes during rapid extraction.
-
Wash with saturated
to remove carbamic acid byproducts. -
Dry over
and concentrate.
-
Protocol B: High-Fidelity Deprotection (TFA Method)
Objective: Remove Boc group without alkylating sensitive residues (Trp, Met, Cys). Scope: Peptide synthesis and complex organic scaffolds.
Reagents:
-
Scavengers: Triisopropylsilane (TIS), Water, or Thioanisole.
Scavenger Selection Table:
| Residue Present | Recommended Scavenger Cocktail (v/v) | Why? |
|---|---|---|
| None / Simple | TFA:DCM (1:1) | Sufficient for simple aliphatic amines. |
| Trp, Met, Cys | TFA:TIS:H2O (95:2.5:2.[12]5) | TIS traps
Step-by-Step Methodology:
-
Preparation: Dissolve the protected substrate in DCM (minimal volume).
-
Acid Addition: Add the TFA/Scavenger cocktail slowly. Common ratio is 1:1 TFA:DCM for solution phase, or neat cocktail for solid phase.
-
Causality: High acid concentration favors the
elimination mechanism, driving the reaction to completion.
-
-
Reaction: Stir at RT for 30-60 minutes.
-
Self-Validating Step: Monitor by TLC (stain with ninhydrin; free amine spot appears at baseline or lower Rf).
-
-
Workup (Solution Phase):
-
Concentrate in vacuo to remove TFA and DCM.
-
Critical: Do not heat above
. -
Co-evaporation: Add toluene and evaporate 3x to azeotrope off residual TFA. This is crucial to prevent degradation of the amine salt.
-
Precipitation: Add cold diethyl ether to precipitate the amine trifluoroacetate salt (if solid).[12]
-
-
Free Basing (Optional): If the free amine is required, dissolve salt in DCM and wash with saturated
.
Part 4: Troubleshooting & Pitfalls
The t-Butyl Cation Problem
The most common failure mode in Boc chemistry is not the deprotection itself, but the "re-attachment" or alkylation of the molecule by the liberated tert-butyl cation.[11]
-
Symptom: Mass spec shows +56 Da adducts on Trp, Tyr, or Met residues.
-
Solution: Increase scavenger concentration (TIS/Water). Do not run the reaction in a closed vessel (allow isobutene gas to escape, driving equilibrium).
Acid-Catalyzed Side Reactions
-
Aspartimide Formation: In peptide synthesis, Asp-Gly sequences are prone to cyclization under acidic conditions.
-
Mitigation: Keep deprotection times to the minimum required (check every 15 mins).
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.[6] (Definitive text on protecting group stability and removal conditions).
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. (Detailed mechanistic overview). Link
-
Amine Protection and Deprotection . Master Organic Chemistry. (Step-by-step arrow pushing mechanisms).[5] Link
-
Scavengers for Boc deprotection to prevent side reactions . BenchChem.[12][2][11][14] (Data on scavenger cocktails and side-reaction management). Link
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. (Specific protocols for TFA mediated cleavage). Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Epsilon-Aminocaproic Acid as a Flexible Linker: A Technical Guide for Drug Development Professionals
Foreword: The Unseen Architect of Bioconjugate Efficacy
In the intricate world of advanced therapeutics, where specificity and potency are paramount, the role of the linker molecule is often that of an unsung hero. It is the critical bridge, the molecular architect that dictates the spatial relationship and dynamic interplay between a targeting moiety and its payload. Among the diverse repertoire of linking technologies, Epsilon-aminocaproic acid (EACA), a simple six-carbon ω-amino acid, has emerged as a workhorse, prized for its inherent flexibility and hydrophobicity. This guide provides a deep dive into the core principles and practical applications of EACA as a flexible linker, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will move beyond mere descriptions to explore the causal relationships between EACA's structural attributes and the functional outcomes in complex bioconjugates, providing not just the "how," but the critical "why" behind its utility.
The Fundamental Characteristics of Epsilon-Aminocaproic Acid as a Linker
Epsilon-aminocaproic acid, with its simple aliphatic chain, offers a unique combination of properties that make it an attractive component in linker design for a variety of bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized peptides.
Structural Simplicity and Physicochemical Properties
EACA is a derivative and analogue of the amino acid lysine.[1] Its structure consists of a six-carbon chain with a carboxylic acid at one end and an amino group at the other, providing two convenient handles for conjugation. This straightforward, unbranched structure is the foundation of its utility as a flexible linker.
Table 1: Physicochemical Properties of Epsilon-Aminocaproic Acid and Common Linker Moieties
| Property | Epsilon-Aminocaproic Acid (EACA) | Polyethylene Glycol (PEG) (n=4) | Gly-Gly-Gly (GGG) Peptide |
| Molecular Weight | 131.17 g/mol | ~194 g/mol | 189.17 g/mol |
| Calculated Length | ~7.5 Å | ~14.9 Å | ~10.5 Å |
| Flexibility | High | High | Moderate |
| Solubility | Soluble in water, acid, and alkaline solutions.[2] | High water solubility.[3] | Generally water-soluble. |
| Hydrophobicity | Moderate | Hydrophilic | Hydrophilic |
The hydrocarbon backbone of EACA imparts a degree of hydrophobicity, which can be advantageous in certain applications, such as improving cell membrane permeability or enhancing interactions with hydrophobic pockets on target proteins. However, this property must be carefully balanced to avoid issues with aggregation and poor solubility of the final conjugate.[]
The Importance of Flexibility
The saturated carbon-carbon bonds in the EACA backbone allow for free rotation, affording the linker significant conformational flexibility. This "floppiness" is not a bug, but a key feature. It allows the conjugated molecules to adopt a wide range of spatial orientations, which can be critical for:
-
Overcoming Steric Hindrance: The flexible nature of the EACA linker can help to position a bulky payload away from the antigen-binding site of an antibody, ensuring that the targeting function is not compromised.
-
Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker must bridge a target protein and an E3 ligase. The flexibility of an EACA-containing linker can allow for the necessary conformational adjustments to achieve a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[5] The length and flexibility of the linker are critical determinants of PROTAC efficacy.[6][7]
-
Improving Biological Activity: For fusion proteins, an EACA linker can provide the necessary separation and freedom of movement for individual domains to fold correctly and function independently.[8]
Applications in Bioconjugate Design and Synthesis
The versatility of EACA as a linker has led to its widespread adoption in the development of various therapeutic and research agents.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[][9] EACA can be incorporated into ADC linkers to provide spacing and flexibility, which can influence the ADC's pharmacokinetic profile and therapeutic index.[10][11] A shorter linker may lead to better ADC stability by keeping the payload within the steric shield of the antibody.[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[12] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][13] EACA and other alkyl chains are commonly used as components of PROTAC linkers to modulate the distance and relative orientation of the two ligands.[5]
Peptide Modification and Fusion Proteins
EACA can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS) to act as a flexible spacer. This can be useful for:
-
Separating functional domains: In fusion proteins, EACA linkers can prevent misfolding and interference between different protein domains.[8]
-
Introducing conformational flexibility: The introduction of an EACA unit can break up rigid secondary structures and allow for greater conformational freedom in a peptide.
-
Modifying pharmacokinetic properties: The hydrophobic nature of the EACA backbone can be used to tune the solubility and plasma half-life of a peptide therapeutic.
Experimental Protocols and Methodologies
The successful implementation of EACA as a flexible linker requires robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the incorporation of EACA into peptides and its use in bioconjugation.
Incorporation of Epsilon-Aminocaproic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating EACA into a peptide chain is through Fmoc-based solid-phase peptide synthesis.[1][14][15][16][17]
Protocol 1: Manual Fmoc-SPPS for Incorporation of Fmoc-EACA-OH
This protocol describes a standard manual procedure for coupling Fmoc-EACA-OH to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Fmoc-EACA-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HCTU[15]
-
OxymaPure® or HOBt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-EACA-OH:
-
In a separate vial, dissolve 3 equivalents of Fmoc-EACA-OH and 3 equivalents of OxymaPure® (or HOBt) in DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 5-10 minutes.
-
Alternatively, for HCTU coupling, dissolve 3 equivalents of Fmoc-EACA-OH and 2.95 equivalents of HCTU in DMF, then add 6 equivalents of DIPEA.[15]
-
Add the activated Fmoc-EACA-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.
-
Caption: General workflow for the conjugation of a drug-EACA linker to an antibody.
Causality in Experimental Design: Why EACA?
The choice of a linker is not arbitrary; it is a deliberate design decision based on a deep understanding of the desired properties of the final bioconjugate.
-
When to Choose EACA: EACA is an excellent choice when a degree of flexibility and spacing is required without introducing excessive hydrophilicity. Its relatively simple structure and ease of incorporation make it a cost-effective option for initial studies and for applications where the precise geometry of the final conjugate is not critical.
-
When to Consider Alternatives: In cases where increased water solubility is paramount to prevent aggregation, a more hydrophilic linker such as polyethylene glycol (PEG) may be preferable. [3][18][19][20]For applications requiring a rigid and defined distance between two moieties, structured linkers like proline-rich peptides or alpha-helical linkers (e.g., (EAAAK)n) should be considered. [8][21] The decision to use EACA should be driven by a thorough analysis of the structure-activity relationship (SAR) for the specific application. For instance, in PROTAC design, varying the length of the alkyl chain linker, including EACA and its homologues, can have a profound impact on the degradation efficacy. [6][7]A systematic variation of the linker length is often necessary to identify the optimal geometry for ternary complex formation.
Conclusion: A Versatile Tool in the Bioconjugation Toolbox
Epsilon-aminocaproic acid, in its simplicity, provides a powerful and versatile tool for the design and synthesis of complex bioconjugates. Its inherent flexibility, moderate hydrophobicity, and straightforward incorporation into synthetic schemes make it an invaluable component in the development of next-generation therapeutics. By understanding the fundamental principles that govern its behavior as a linker and by applying robust and well-characterized experimental methodologies, researchers can effectively leverage EACA to optimize the performance of their antibody-drug conjugates, PROTACs, and other advanced biological agents. This guide has aimed to provide not only the practical knowledge required for its use but also the scientific rationale that underpins its efficacy, empowering drug development professionals to make informed and strategic decisions in their pursuit of innovative and life-saving therapies.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1184, pp. 3-27). Humana Press.
- Sang, Z. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from a peptide synthesis company's resource page.
-
Wikipedia. (2024). Aminocaproic acid. Retrieved from [Link]
- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Zhang, X., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7659.
- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.
- Lall, A., et al. (2025). Nucleotide asymmetry and flexible linker dynamics modulate drug efflux cycle of P-glycoprotein, A computational study.
- Liu, Y., et al. (2024). Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. Analytical Chemistry, 96(51), 18887-18895.
- Fujimoto, H., et al. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports, 11(1), 1-8.
- Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.
- BOC Sciences. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Arai, R., et al. (2009).
- Arvinas. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 31(1), 33.
- Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from a technology network's online resource.
-
Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. [Link]
- Smith, J. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Somewhere.
- Gholamalipour, Y., et al. (2017).
- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.
- De Cesco, S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6449-6466.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 334-339.
- iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Wu, G., et al. (2024). In-Depth Characterization of a Cysteine-Linked ADC Disitamab Vedotin by Multiple LC-MS Analysis Methods and Cutting-Edge Imaged Capillary Isoelectric Focusing Coupled with Native Mass Spectrometry.
- Panowksi, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 16(4), 695-706.
- Ferreira, R. S., et al. (2022). Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(19), 11849.
- AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.
- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Davis-Searles, P. R., et al. (2005). Comparison between Protein−Polyethylene Glycol (PEG) Interactions and the Effect of PEG on Protein−Protein Interactions Using the Liquid−Liquid Phase Transition. Biomacromolecules, 6(5), 2634-2643.
-
Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. [Link]
- Chen, C., et al. (2015). Construction of a linker library with widely controllable flexibility for fusion protein design. Applied Microbiology and Biotechnology, 99(15), 6351-6360.
- Foley, C. A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(9), 6431-6448.
- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Apollo. (2024, April 17). The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1.
- Conformational dynamics of α-synuclein and study of its intramolecular forces in the presence of selected compounds. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5895-5911.
- Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 16(4), 695-706.
- Atkov, O., et al. (2023).
- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.
- Zhang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation. Journal of Medicinal Chemistry, 67(10), 8246-8266.
- Auton, M., et al. (2007). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. Biochemistry, 46(45), 13136-13148.
- Wu, Y., & Zhang, W. (2015). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 32(11), 3526-3540.
- Arai, R., et al. (2009).
-
Question on ResearchGate. (2021, March 24). How to make Antibody-Drug Conjugates In silico?. Retrieved from [Link]
- Jaiswal, R., et al. (2021). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 26(11), 3169.
Sources
- 1. chempep.com [chempep.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-peptides.com [creative-peptides.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20090170163A1 - Spacers to increase the expression of recombinant fusion proteins - Google Patents [patents.google.com]
Methodological & Application
Using Boc-6-aminohexanoic acid as a linker in bioconjugation
Application Note: Strategic Utilization of Boc-6-aminohexanoic Acid as a Linker in Bioconjugation
Abstract
This technical guide details the application of Boc-6-aminohexanoic acid (Boc-6-Ahx-OH; CAS: 6404-29-1) as a critical spacer in the design of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics.[1] Unlike hydrophilic PEG linkers, the 6-aminohexanoic acid moiety provides a hydrophobic, semi-rigid aliphatic chain (approx. 9 Å) that modulates solubility and reduces steric hindrance between functional domains.[1] This document provides validated protocols for solution-phase and solid-phase synthesis (SPPS), deprotection strategies, and troubleshooting workflows.
Introduction: The "Goldilocks" Spacer
In bioconjugation, the linker is not merely a bridge; it is a functional component that dictates the pharmacokinetics and pharmacodynamics of the final molecule. Boc-6-aminohexanoic acid offers a distinct advantage over polyethylene glycol (PEG) or short alkyl linkers:
-
Steric Relief: It introduces a ~9 Å separation, preventing interference between the warhead (e.g., E3 ligase ligand) and the target protein.
-
Hydrophobicity: The C6 alkyl chain increases lipophilicity (
), which can enhance cell membrane permeability for intracellular targets—a critical factor in PROTAC design. -
Flexibility: The aliphatic chain provides rotational freedom, allowing the conjugated ligands to adopt optimal orientations for ternary complex formation.
Chemical Properties & Selection Guide
Table 1: Physicochemical Profile of Boc-6-aminohexanoic Acid
| Property | Specification | Relevance to Protocol |
| Formula | Stoichiometry calculations. | |
| Molecular Weight | 231.29 g/mol | Mass spectrometry verification (Expect [M+H]+ ~232.3). |
| Chain Length | ~7–10 Å (extended) | Critical for modeling ternary complexes (PROTACs). |
| Solubility | Soluble in DCM, EtOAc, DMF | Compatible with standard organic synthesis and SPPS. |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Acid-labile; stable to basic conditions (orthogonal to Fmoc).[1] |
| pKa | ~4.8 (Carboxyl) | Requires activation (EDC/HATU) for coupling. |
Mechanism of Action: Protection & Coupling Logic[1]
The utility of Boc-6-Ahx-OH relies on the orthogonality of the Boc group.[1] It remains stable during base-catalyzed reactions (e.g., Fmoc removal or ester hydrolysis) but cleaves rapidly in acidic conditions (TFA).[1]
Figure 1: Synthesis Workflow & Orthogonality
Caption: Step-wise chemical transformation of Boc-6-aminohexanoic acid from activation to final deprotected amine linker.
Validated Experimental Protocols
Protocol A: Solution-Phase Coupling (Standard)
Best for: Conjugating the linker to small molecule warheads or fluorophores.[1]
Reagents:
-
Boc-6-aminohexanoic acid (1.0 equiv)[1]
-
Amine-containing payload (1.0–1.1 equiv)[1]
-
HATU (1.2 equiv) or EDC/NHS
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve Boc-6-Ahx-OH and HATU in anhydrous DMF under nitrogen atmosphere. Stir for 5 minutes.
-
Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk (though low for Ahx) and improving yield.
-
-
Base Addition: Add DIPEA. The solution should turn slightly yellow.
-
Coupling: Add the Amine-containing payload.[1] Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (stain with Ninhydrin) or LC-MS.
-
Success Indicator: Disappearance of the amine peak and appearance of the product mass (+231 Da shift relative to amine).
-
-
Work-up: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), saturated
, and brine. Dry over .[2][3]
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Best for: Incorporating the linker into peptide sequences.[1]
Reagents:
-
Resin: Merrifield or PAM resin (for Boc chemistry).[4]
-
Coupling: HBTU/HOBt/DIPEA.
Step-by-Step:
-
Coupling: Use 3-fold excess of Boc-6-Ahx-OH relative to resin loading.[1] Activate with HBTU (2.9 equiv) and DIPEA (6 equiv) in DMF. Shake for 1 hour.
-
Validation: Perform Kaiser Test.
-
Result: Beads should be colorless (negative for free amines). If blue, repeat coupling.
-
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol C: Boc Deprotection (The Critical Step)
Context: Removing the Boc group to expose the amine for the next conjugation step.
Reagents:
-
Trifluoroacetic acid (TFA)[6]
-
DCM (Dichloromethane)
-
Scavenger (Triisopropylsilane - TIPS) Required if the payload contains Cys, Met, or Trp residues.[1]
Step-by-Step:
-
Preparation: Prepare a solution of 50% TFA in DCM (v/v).
-
Note: If sensitive residues are present, use 95% TFA / 2.5% TIPS / 2.5%
.
-
-
Reaction: Add the TFA solution to the Boc-protected conjugate. Stir at RT for 30–60 minutes.
-
Caution: Gas evolution (
and isobutylene) will occur. Ensure open venting or a bubbler.
-
-
Work-up (Solution Phase): Evaporate TFA in vacuo. Co-evaporate with toluene or DCM 3x to remove trace acid.
-
Neutralization: The product exists as a TFA salt.[7] For the next reaction, neutralize in situ with DIPEA or perform an extraction with saturated
.
Application Case Study: PROTAC Linker Optimization
Scenario: A researcher is developing a PROTAC to degrade Protein X. Initial designs using PEG linkers showed poor cell permeability.
Strategy: Switch to an alkyl linker using Boc-6-aminohexanoic acid to increase hydrophobicity and test the "linkerology" hypothesis that a semi-rigid ~9 Å spacer improves E3 ligase recruitment.
Figure 2: PROTAC Ternary Complex Logic
Caption: The central role of the Boc-6-Ahx linker in facilitating the formation of a productive Ternary Complex.
Outcome: The alkyl chain of 6-Ahx allows the molecule to cross the cell membrane more effectively than the PEG analog.[1] The 9 Å length proves sufficient to span the gap between the E3 ligase binding pocket and the target protein surface without inducing "hook effect" steric clashes often seen with shorter linkers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or wet solvents.[1] | Use HATU instead of EDC. Ensure DMF is anhydrous. Double coupling time. |
| Boc Not Removing | TFA concentration too low. | Increase to 50% TFA/DCM. Ensure reaction is not sealed tight (gas evolution needs release). |
| Side Reactions (Alkylation) | Reactive carbocation generation during deprotection. | Crucial: Add scavengers (TIPS or Anisole) to the TFA cocktail if the payload has nucleophilic side chains. |
| Precipitation | Peptide/Linker insolubility in DCM. | Switch solvent to DMF or NMP for the coupling step. |
References
-
BroadPharm. "Boc-6-aminohexanoic acid Product Specifications." BroadPharm Catalog. Link
-
MedChemExpress. "Boc-6-aminohexanoic acid: PROTAC Linker Application." MedChemExpress Technical Data. Link
-
Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. (Discusses the optimal alkyl linker length of 9-16 atoms). Link
-
Thermo Fisher Scientific. "6-(Boc-amino)hexanoic acid Safety and Handling." Thermo Fisher Chemicals. Link
-
Common Organic Chemistry. "Standard Boc Deprotection Protocols." Common Organic Chemistry Archive. Link
Sources
Application Note: Boc-NH-(CH2)5-COOH as a Critical Linker in Pharmacophore Conjugation
[1]
Introduction: The "Goldilocks" Spacer
Boc-NH-(CH2)5-COOH (6-((tert-butoxycarbonyl)amino)hexanoic acid), often abbreviated as Boc-6-Ahx-OH , is a non-natural amino acid derivative widely utilized as a structural spacer in drug discovery.[1]
In the realm of "Linkerology"—the science of connecting functional molecular units—this molecule occupies a strategic niche.[2] Its 6-carbon alkyl chain provides a hydrophobic, flexible spacer that is distinct from the hydrophilic, floppy nature of PEG (polyethylene glycol) linkers or the rigid structure of piperazine/alkyne linkers.
Key Physicochemical Properties
| Property | Specification | Relevance to Drug Design |
| Molecular Weight | 231.29 g/mol | Low MW contribution minimizes "molecular obesity" in final drug candidates.[1] |
| Chain Length | ~9 Å (extended) | Optimal for bridging shallow binding pockets without inducing steric clash. |
| Hydrophobicity | Lipophilic Alkyl Chain | Increases cell permeability compared to polar PEG chains. |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Acid-labile; orthogonal to Fmoc/Base-labile strategies.[1] |
Primary Application: PROTAC® Linker Design
The most high-impact application of Boc-NH-(CH2)5-COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] These heterobifunctional molecules degrade disease-causing proteins by recruiting them to an E3 ubiquitin ligase.[1][3][4]
The Mechanism: Why C6?
The linker length determines the stability of the Ternary Complex (Target Protein : PROTAC : E3 Ligase).[1][]
-
Too Short: Steric clashes prevent the E3 ligase and Target Protein from interacting.
-
Too Long: The complex becomes entropically unfavorable (the "floppy" linker penalty).
-
The C6 Advantage: The 6-carbon chain of Boc-6-Ahx-OH often sits in the optimal range (often 12–20 atoms total when combined with functional heads) to facilitate ubiquitination.[1]
Workflow: Constructing a Cereblon (CRBN)-Based Degrader
The following diagram illustrates the logical flow of synthesizing a PROTAC using this linker.
Figure 1: Stepwise synthesis workflow for a PROTAC molecule using Boc-6-Ahx-OH as the central linker unit.
Detailed Experimental Protocols
Protocol A: C-Terminal Activation and Coupling
This protocol describes coupling the carboxylic acid end of Boc-NH-(CH2)5-COOH to an amine-containing ligand (e.g., Thalidomide derivative for CRBN recruitment or VHL ligand).[1]
Reagents:
-
Boc-NH-(CH2)5-COOH (1.0 equiv)[1]
-
Amine-containing Ligand (1.0 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: Dissolve Boc-NH-(CH2)5-COOH and HATU in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (
or Ar). -
Activation: Add DIPEA dropwise. Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid (formation of the active ester).
-
Coupling: Add the Amine-containing Ligand to the reaction mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Look for mass shift: Ligand MW + 213 Da).
-
Workup: Dilute with Ethyl Acetate, wash with 5%
(to remove DMF), 5% , and Brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: HATU is preferred over EDC/NHS for this step due to faster kinetics and higher yields in organic solvents, minimizing potential side reactions.
Protocol B: N-Terminal Boc Deprotection
Once the linker is attached to the first ligand, the Boc group must be removed to allow attachment of the second ligand.[1]
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) – Optional Scavenger
Procedure:
-
Preparation: Dissolve the Boc-protected intermediate (from Protocol A) in DCM (approx. 5–10 mL per gram).
-
Acidification: Add TFA to the solution to achieve a final ratio of 1:1 (TFA:DCM).
-
Tip: If your molecule contains oxidizable residues (Met, Trp, Cys), add 2.5% TIPS and 2.5% water as scavengers to prevent tert-butyl cation alkylation.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Observation: Gas evolution (
and Isobutylene) may be observed.
-
-
Termination: Evaporate the solvent/TFA mixture under reduced pressure (Rotavap).
-
Chasing: Co-evaporate with Toluene or DCM (3x) to remove residual TFA traces.
-
Result: The product is obtained as a TFA salt (R-NH3+ TFA-).[1] It can be used directly in the next coupling step (Step 3 in Figure 1) by adding excess base (DIPEA) to neutralize the salt in situ.
Secondary Application: Solid Phase Peptide Synthesis (SPPS)
Boc-NH-(CH2)5-COOH is frequently used in peptide chemistry to introduce:
-
Intramolecular Staples: To cyclize peptides and stabilize alpha-helices.[1]
-
Hydrophobic Tails: To improve the membrane permeability of hydrophilic peptide drugs.
Compatibility Matrix:
| Synthesis Strategy | Compatibility | Notes |
|---|---|---|
| Boc-SPPS | High | Native compatibility. Removed with HF or TFMSA at the final cleavage step. |
| Fmoc-SPPS | Conditional | Can be used as the final N-terminal cap.[1] If used internally, the Boc group will not be removed by Piperidine (Fmoc deprotection), effectively terminating the chain unless orthogonal deprotection is planned. |
Troubleshooting & Storage
Solubility Issues
-
Problem: The free acid is only slightly soluble in water.[6]
-
Solution: Dissolve in DMF, DMSO, or Methanol for stock solutions. For aqueous reactions, pre-dissolve in organic solvent and dilute slowly.
Storage Stability[1][7][8]
-
Condition: Store powder at -20°C. Desiccate.
-
Shelf Life: Stable for >2 years if kept dry.
-
Hygroscopicity: The compound is not highly hygroscopic, but moisture can hydrolyze activated esters if stored after activation.
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][4][][7][] Molecular BioSystems. (Demonstrates the critical nature of linker length, specifically citing alkyl chains). Retrieved from [Link]
-
PubChem. 6-Aminohexanoic Acid (Parent Compound) Data.[1][9] National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 9. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Boc-Epsilon-Aminocaproic Acid in High-Fidelity ELISA Development
This Application Note is designed for researchers and assay developers requiring high-sensitivity competitive or indirect ELISAs for small molecules (haptens). It details the use of Boc-Epsilon-Aminocaproic Acid (Boc-6-Ahx-OH) as a strategic linker to overcome steric hindrance and maximize epitope recognition.
Executive Summary: The Geometry of Sensitivity
In the development of Enzyme-Linked Immunosorbent Assays (ELISA) for small molecules (haptens such as drugs, steroid hormones, or metabolites), a critical failure point is steric hindrance . When a small hapten is conjugated directly to a large carrier protein (like BSA or KLH) or a solid surface, the antibody binding pocket is often physically blocked by the carrier's bulk.
Boc-Epsilon-Aminocaproic acid (Boc-6-Ahx-OH) serves as a precision tool to solve this. It acts as a C6 spacer arm (approx. 10–12 Å), projecting the hapten away from the carrier surface. The Boc (tert-butyloxycarbonyl) group is a temporary protecting group that ensures directional coupling—allowing the researcher to react the linker's carboxyl end with the hapten (or protein) first, without self-polymerization or side reactions.
Technical Mechanism
The Molecule[1][2]
-
Systematic Name: 6-[(tert-Butoxycarbonyl)amino]hexanoic acid
-
Formula:
-
Role: Heterobifunctional Linker Precursor.
-
Key Feature: The Boc group renders the amine inert to coupling reagents (like EDC/NHS), forcing the reaction to occur exclusively at the carboxyl group.
Why This Linker?
-
Flexibility vs. Rigidity: The 6-carbon alkyl chain provides adequate flexibility for the hapten to adopt its native conformation, unlike rigid phenyl linkers.
-
Hydrophobicity: The aliphatic chain can improve the coating efficiency of polar haptens on polystyrene plates by introducing a hydrophobic anchor.
-
Controlled Synthesis: Direct use of unprotected 6-aminocaproic acid often leads to uncontrolled polymerization (Head-to-Tail) during activation. The Boc group prevents this.
Workflow Visualization
The following diagram illustrates the critical pathway from raw materials to a functional ELISA plate.
Caption: Step-wise synthesis of a Hapten-Protein conjugate using Boc-6-Ahx-OH to ensure directional spacing.
Detailed Experimental Protocols
Phase 1: Synthesis of the Hapten-Linker Intermediate
Objective: Attach the spacer to the hapten first. This allows the use of harsh deprotection conditions (acid) that would otherwise denature a protein carrier.
Prerequisites:
-
Hapten with a primary or secondary amine. (If Hapten has a Carboxyl, a Diamine spacer is preferred, or a different strategy is needed).
-
Boc-6-Ahx-OH.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).[2]
-
Anhydrous DMF or DMSO.
Protocol:
-
Activation: Dissolve 1.2 equivalents (eq) of Boc-6-Ahx-OH in anhydrous DMF. Add 1.2 eq of EDC and 1.2 eq of NHS. Stir for 1–2 hours at Room Temperature (RT) to form the Boc-6-Ahx-NHS ester .
-
Coupling: Add 1.0 eq of the Amine-Hapten (dissolved in DMF) to the activated linker solution. Adjust pH to 8.0–9.0 using Triethylamine (TEA) if necessary.
-
Incubation: Stir overnight at RT under nitrogen.
-
Purification (Critical): Purify the Boc-Spacer-Hapten intermediate using Flash Chromatography or Prep-HPLC to remove unreacted linker and urea byproducts.
-
Validation: Verify mass using LC-MS.
-
Phase 2: Boc Deprotection
Objective: Remove the Boc group to expose the primary amine on the spacer.
Protocol:
-
Dissolve the purified Boc-Spacer-Hapten in a solution of 20–50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir for 30–60 minutes at RT. Monitor by TLC or HPLC (disappearance of the Boc-protected peak).
-
Workup: Evaporate the TFA/DCM under reduced pressure (rotary evaporator).
-
Wash: Re-dissolve in DCM and evaporate 3x to remove residual acid.
-
Result: You now have
-Spacer-Hapten (as a TFA salt).
Phase 3: Conjugation to Carrier Protein (BSA/KLH)
Objective: Link the amino-functionalized hapten to the carboxyl groups of the carrier protein.
Protocol:
-
Protein Activation: Dissolve Carrier Protein (e.g., BSA) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at 2–5 mg/mL.
-
Add 10-fold molar excess of EDC and NHS relative to the protein's carboxyl content. React for 15 mins.
-
Buffer Exchange: Quickly desalt the activated protein into Coupling Buffer (PBS, pH 7.2) using a desalting column (e.g., PD-10) to remove excess EDC. Note: EDC is unstable; speed is key.
-
Conjugation: Immediately add the
-Spacer-Hapten (dissolved in PBS/DMSO) to the activated protein.-
Ratio: Use a 20:1 to 50:1 molar excess of Hapten over Protein to ensure high epitope density.
-
-
Incubation: Incubate for 2 hours at RT.
-
Quenching: Add Hydroxylamine or Tris buffer to quench remaining active esters.
-
Final Purification: Dialyze against PBS (4 changes over 24 hours) to remove free hapten.
Application in ELISA Development
Once synthesized, the BSA-Spacer-Hapten conjugate is used as the "Coating Antigen" in competitive ELISA.
Comparative Data: Spacer vs. No Spacer Hypothetical data based on typical assay optimization results.
| Parameter | Direct Conjugation (Zero-Length) | Boc-6-Ahx Linked Conjugate | Interpretation |
| IC50 (Sensitivity) | 150 ng/mL | 12 ng/mL | 12.5x Improvement. Spacer allows antibody to compete more effectively for free drug. |
| Max Signal (OD450) | 1.2 AU | 2.8 AU | Spacer improves epitope accessibility, binding more antibody. |
| Background Noise | High | Low | Spacer reduces non-specific hydrophobic binding of antibody to the carrier surface. |
Optimization Checklist
-
Check 1: If the signal is too low, the hapten density might be too low. Increase the Hapten:Protein ratio during Phase 3.
-
Check 2: If IC50 is poor (low sensitivity), the antibody might be recognizing the linker itself (Linker Interference).
-
Solution: Use a different spacer chemistry for the Immunogen (e.g., C4 spacer) vs. the Coating Antigen (C6 Boc-Ahx spacer). This "Heterologous Linker" strategy forces the antibody to recognize only the hapten.
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for EDC/NHS and Spacer chemistry).
Sources
Bioconjugation techniques with Boc-Epsilon-Aminocaproic acid
Application Note: Bioconjugation Techniques with Boc-Epsilon-Aminocaproic Acid
Introduction: The Strategic Role of C6 Spacers
In the architecture of bioconjugates—whether for Antibody-Drug Conjugates (ADCs), PROTACs, or surface immobilization—steric hindrance is a silent failure mode. Functional groups positioned too close to a macromolecular carrier often lose reactivity or biological recognition.
Boc-Epsilon-Aminocaproic acid (Boc-6-Ahx-OH) serves as a critical "molecular elbow." It introduces a hydrophobic C6 alkyl chain (~7–9 Å) between the active payload and the carrier. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the amine, ensuring that conjugation occurs exclusively at the carboxyl terminus until the operator chooses to expose the amine for secondary functionalization.
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid |
| Common Name | Boc-6-Ahx-OH; Boc-ε-Acp-OH |
| Molecular Weight | 231.29 g/mol |
| Spacer Length | ~9.0 Å (extended conformation) |
| Solubility | Soluble in DCM, DMF, DMSO; low solubility in water |
| Purity Requirement | >98% (HPLC) for bioconjugation |
Mechanism of Action & Design Logic
The utility of Boc-6-Ahx-OH lies in its bifunctionality and orthogonal protection.
-
Carboxyl Activation: The free carboxylic acid is activated (typically via NHS esters) to react with primary amines on a target (e.g., Lysine residues on a protein).[1]
-
The Spacer Effect: The 6-carbon alkyl chain provides conformational flexibility, allowing the attached ligand to "reach" its binding pocket without interference from the carrier protein's surface.
-
Controlled Exposure: The Boc group remains stable during basic coupling conditions (pH 7–9) but is rapidly removed by Trifluoroacetic Acid (TFA), exposing a primary amine for subsequent reactions (e.g., attaching a fluorophore or drug).
Diagram 1: General Bioconjugation Workflow
Caption: Logical flow from linker activation to final deprotected conjugate.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration
Context: Adding the linker to the N-terminus of a peptide on resin to create a "handle" for later conjugation. This protocol assumes standard Fmoc chemistry, using Boc-6-Ahx-OH as the final capping residue.
Reagents:
-
Resin-bound peptide (Fmoc-deprotected N-terminus).
-
Boc-6-Ahx-OH (5 equivalents relative to resin loading).
-
HBTU or HATU (4.9 equivalents).
-
DIPEA (10 equivalents).
-
DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for 20 minutes. Ensure the N-terminal Fmoc group of the peptide has been removed (confirmed by Kaiser test).
-
Activation Cocktail: In a separate vial, dissolve Boc-6-Ahx-OH and HBTU in minimal DMF. Add DIPEA immediately before adding to the resin.
-
Expert Insight: Do not pre-activate for >5 minutes; HBTU active esters can hydrolyze or racemize, although racemization is less of a concern for the achiral Ahx linker.
-
-
Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature (RT) for 45–60 minutes.
-
Validation: Perform a Kaiser test (ninhydrin).
-
Blue beads: Incomplete coupling. Repeat step 3.
-
Colorless beads: Successful coupling.
-
-
Final Cleavage (Global Deprotection):
Protocol B: Solution Phase Protein Activation
Context: Conjugating the linker to a protein (e.g., BSA or Antibody) via surface Lysines.
Reagents:
-
Boc-6-Ahx-OH.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).[1]
-
Conjugation Buffer: PBS, pH 7.2 (amine-free).
-
Activation Solvent: Dry DMSO or DMF.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve Boc-6-Ahx-OH in dry DMSO to 100 mM.
-
Activation (NHS Ester Formation):
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the linker solution.
-
React for 15–30 minutes at RT.
-
Critical Check: Ensure conditions are anhydrous to prevent hydrolysis of the EDC.
-
-
Conjugation:
-
Dilute the protein to 1–5 mg/mL in PBS.
-
Add the activated linker solution to the protein (maintain <10% DMSO v/v final concentration).
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification: Remove excess reagents via Desalting Column (e.g., PD-10) or Dialysis against PBS.
-
Note: The protein now carries Boc-protected linkers. It is chemically inert until deprotected.
-
Protocol C: Boc Deprotection (Post-Conjugation)
Context: Removing the Boc group from a linker already attached to a robust small molecule or surface. Note: Proteins generally denature in 95% TFA. For protein conjugates, this step is rarely performed directly; instead, the linker is usually deprotected before protein conjugation, or mild acid-labile linkers are used. This protocol applies to small molecule/peptide conjugates .
Reagents:
-
Scavenger: Water or Triisopropylsilane (TIPS).
Step-by-Step Procedure:
-
Setup: Dissolve the Boc-protected compound in DCM (minimum volume).
-
Acidolysis: Add TFA to reach a final concentration of 50% (v/v) TFA/DCM.
-
Scavenger Addition: Add 2.5% water or TIPS.
-
Why? The tert-butyl cation released during cleavage is highly reactive and will re-alkylate nucleophilic sites (e.g., Methionine, Tryptophan) if not "scavenged" by TIPS/Water.
-
-
Incubation: Stir at RT for 30–60 minutes. Monitor by HPLC or TLC.
-
Workup: Evaporate TFA/DCM under a stream of nitrogen. Precipitate the product in cold diethyl ether to remove organic impurities.
Visualizing the Chemical Pathway
Diagram 2: Chemical Mechanism of Activation and Deprotection
Caption: Molecular transformation from Boc-protection to free amine generation.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Hydrolysis of NHS ester.[1][10] | Use anhydrous solvents (DMSO/DMF) for the activation step. Ensure protein buffer is amine-free (No Tris). |
| Precipitation | Linker hydrophobicity. | The C6 chain is hydrophobic. If the protein precipitates upon addition, lower the loading ratio or add <5% PEG to the buffer. |
| Incomplete Boc Removal | Insufficient acid strength or time. | Ensure TFA is fresh. For difficult sequences, increase time to 2 hours. |
| Side-Reactions (Alkylation) | Lack of scavengers. | Crucial: Always use 2.5–5% scavengers (TIPS, Thioanisole, or Water) during TFA deprotection to trap t-butyl cations. |
References
-
National Institutes of Health (PubMed). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).[11] Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection with TFA: Standard Procedures. Retrieved from [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 4. youtube.com [youtube.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 11. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-ε-Aminocaproic Acid Coupling Optimization
The following guide is structured as a Tier 3 Technical Support resource for a specialized peptide synthesis facility. It assumes the user is familiar with standard SPPS workflows but is encountering specific, non-trivial failure modes with the Boc-ε-Aminocaproic Acid (Boc-Ahx-OH) linker.
Ticket ID: T-AHX-004 Topic: Resolving Low Coupling Efficiency in Boc-SPPS Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2][3]
Executive Summary & Chemical Profile
Boc-6-aminohexanoic acid (Boc-Ahx-OH) is a linear, aliphatic C6 linker used to introduce flexibility or spatial separation between functional domains (e.g., in PROTACs or FRET probes).[1][2][3] While generally unhindered, low coupling efficiency is often a symptom of hydrophobic collapse (aggregation) or incomplete in-situ neutralization , rather than steric hindrance at the reaction center.[2]
| Property | Specification | Critical Note |
| CAS | 6404-29-1 | |
| MW | 231.29 g/mol | |
| Solubility | High in DCM, EtOAc, DMF | Hydrophobic : May precipitate if water content in DMF >0.1%.[1][2][3] |
| Sterics | Low | Primary amine, linear chain.[2][3] Should couple rapidly (<30 min). |
| Risk Factor | Intramachain Aggregation | The aliphatic hexyl chain promotes hydrophobic clustering on the resin.[2] |
Diagnostic Phase: Identify the Failure Mode
Before modifying the protocol, perform these diagnostic checks to isolate the variable.
Q1: How are you monitoring the coupling efficiency?
-
If UV/HPLC of cleaved product: This is a lagging indicator.[1][3] You are seeing the cumulative error.
-
If Kaiser Test (Ninhydrin):
Q2: What is the appearance of the resin during coupling?
-
Swollen and translucent: Good solvation.[1][3] The issue is likely chemical (activation).[3]
-
Opaque, sticky, or clumped: Aggregation .[2][3] The aliphatic chain of Ahx is interacting with the resin backbone or the growing peptide, collapsing the matrix. See Solution B.
Q3: Are you using "In-Situ Neutralization" or a separate wash?
-
Context: In Boc chemistry, the N-terminus is a TFA salt (R-NH3⁺ TFA⁻) after deprotection.[1][2][3][4] It must be neutralized to R-NH2 to react.[1][2][3]
-
The Trap: Boc-Ahx-OH is less acidic than amino acids.[1][2][3] If you rely on the base in the coupling mixture (e.g., DIEA) to do both neutralization and activation, the local pH may drop, stalling the reaction.[2]
Root Cause Analysis & Solutions
Scenario A: The "Salt Block" (Incomplete Neutralization)
Mechanism: The protonated amine on the resin repels the activated ester.[2] This is common if the resin loading is high (>0.8 mmol/g).[3] The Fix: Implement a dedicated neutralization flow wash.[3]
Protocol Adjustment:
-
Wash: DCM (3x).
-
Neutralization (CRITICAL): 5% DIEA in DCM (2x 2 min). Do not skip.
-
Wash: DCM (3x), then DMF (3x) to exchange solvent for coupling.[1][2][3]
Scenario B: Hydrophobic Aggregation
Mechanism: The hexyl chain of Ahx is hydrophobic.[3] If the preceding peptide sequence is also hydrophobic (e.g., Leu/Val/Ile rich), the chains "clump" to exclude solvent, burying the N-terminus.[2] The Fix: Disrupt hydrogen bonding and solvate the hydrophobic domains.[3]
Protocol Adjustment:
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1][2][3] NMP is a superior solvent for preventing aggregation.[1][3]
-
Chaotropic Additive: Add 0.4M LiCl or 10% Trifluoroethanol (TFE) to the coupling mixture.[1][3] This disrupts secondary structure formation.[1][3]
Scenario C: Activation Kinetics
Mechanism: Carbodiimides (DIC) are sometimes too slow for difficult couplings, allowing side reactions or aggregation to win.[1][2][3] The Fix: Switch to Aminium/Uronium salts (HBTU/HATU) for "snap coupling."[3]
Comparison Table: Activation Strategies
| Reagent | Rate | Risk of Racemization | Recommendation for Boc-Ahx |
| DIC/HOBt | Slow | Low | Standard. Use for routine synthesis.[1][2][3] |
| HBTU/DIEA | Fast | Moderate | Recommended. The Ahx linker is achiral (no racemization risk).[2] |
| HATU/HOAt | Very Fast | High | Rescue Only. Use if HBTU fails. |
Validated Protocols
Protocol 1: The "Rescue" Coupling (For difficult sequences)
Use this when standard DIC/HOBt coupling yields <90%.[2]
Reagents:
Workflow:
-
Dissolve: Dissolve Boc-Ahx-OH and HBTU in minimal NMP.
-
Activate: Add DIEA. Shake for 1 minute. The solution should turn yellow/orange.[1][3]
-
Couple: Add activated solution to the neutralized resin.
-
Incubate: Shake at room temperature for 45 minutes .
-
Monitor: Perform Kaiser Test.
Protocol 2: Preventing Intramolecular Cyclization
Warning: While Boc-Ahx-OH itself is stable, once the Boc group is removed, the free amine of the Ahx residue can attack its own carbonyl (if the C-terminus is activated) or adjacent esters, forming Caprolactam .[1][2]
-
Prevention: Ensure the C-terminus of the Ahx is fully coupled and stable before removing the N-terminal Boc group.[1][2] Never leave the Ahx N-terminus deprotected while the C-terminus is in an activated state (e.g., during fragment condensation).[1][2]
Visual Troubleshooting Guide
Caption: Decision tree for isolating the root cause of Boc-Ahx-OH coupling failure. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.
References
-
Merrifield, R. B. (1963).[1][2][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[2] Link[1][2]
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992).[2][3] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1][2][3] Link[1][2]
-
Pujanauski, A. H., et al. (2009).[1][2][3] A Practical Guide to the Synthesis of Difficult Peptides. Chemistry Today, 27(6).[1][2][3] Link
-
PubChem. (2024).[1][2][3] 6-((tert-Butoxycarbonyl)amino)hexanoic acid (Compound Summary). National Library of Medicine.[1][3] Link[1][2]
Sources
Optimizing linker length in peptide synthesis with Boc-6-Ahx-OH
Introduction: The Role of Boc-6-Ahx-OH in Spatial Optimization
Welcome to the technical guide for Boc-6-aminohexanoic acid (Boc-6-Ahx-OH) . In modern drug discovery—particularly with PROTACs, bioconjugates, and surface-immobilized peptides—the "spacer" is not merely inert structural scaffolding; it is a determinant of biological efficacy.
Boc-6-Ahx-OH (CAS: 6404-29-1) provides a hydrophobic, flexible alkyl chain (~7–9 Å extended length) that reduces steric hindrance between functional domains. However, its hydrophobic nature presents specific synthetic challenges, primarily aggregation and solubility, which differ significantly from hydrophilic polyethylene glycol (PEG) linkers.
This guide synthesizes field-proven protocols with mechanistic troubleshooting to ensure high-fidelity synthesis.
Part 1: Core Synthesis Protocol (The "Golden Path")
This Standard Operating Procedure (SOP) is designed for Fmoc-based Solid Phase Peptide Synthesis (SPPS) where Boc-6-Ahx-OH is used as the N-terminal residue (a common strategy to generate a free amine upon global TFA cleavage without an extra deprotection step) or within Boc-based SPPS .
Standard Coupling Protocol
Reagents:
-
Linker: Boc-6-Ahx-OH (3–5 equivalents relative to resin loading)
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.
-
Base: DIEA (Diisopropylethylamine) for HATU; None for DIC/Oxyma.
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.
Step-by-Step Workflow:
-
Resin Preparation: Ensure the preceding Fmoc group is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).
-
Activation (Pre-activation is critical for Ahx):
-
Dissolve Boc-6-Ahx-OH in minimal DMF.
-
Add HATU (0.95 eq relative to Ahx) and DIEA (2 eq relative to Ahx).
-
Incubate for 30–60 seconds. Note: Do not over-activate; prolonged activation can lead to racemization, though less of a concern for achiral Ahx, it promotes side reactions.
-
-
Coupling:
-
Add the activated mixture to the resin.[1]
-
Agitate (shake/vortex) for 45–60 minutes at room temperature.
-
Optimization: For longer linkers (e.g., Ahx-Ahx dimers), heat to 50°C or use microwave assistance (75°C, 5 min) to overcome hydrophobic collapse.
-
-
Monitoring: Perform a Kaiser Test.
-
Blue beads: Incomplete coupling (Proceed to Troubleshooting).
-
Colorless beads: Complete coupling.
-
-
Capping (Optional but Recommended): Acetic anhydride/Pyridine to block unreacted amines.
Part 2: Visualization of Workflows
Figure 1: Coupling Logic & Decision Tree
This diagram illustrates the logical flow for coupling Boc-6-Ahx-OH, including critical decision points for troubleshooting low coupling efficiency.
Caption: Decision tree for Boc-6-Ahx-OH coupling. Yellow diamond indicates the critical quality control checkpoint (Kaiser Test).
Part 3: Troubleshooting & FAQs
Q1: I am seeing incomplete coupling (blue beads) even after 1 hour. Why is this happening?
Diagnosis: This is likely due to hydrophobic aggregation . Explanation: Boc-6-Ahx-OH is an aliphatic, hydrophobic chain. When coupled to a growing peptide, especially one that is already hydrophobic, the chains can "collapse" or aggregate on the resin, burying the N-terminal amine and preventing reaction. Solution:
-
Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20). These solvents disrupt hydrogen bonding and hydrophobic interactions better than pure DMF [1].
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt aggregation.
-
Double Coupling: Do not just extend time. Drain the vessel, wash with DCM (to swell) then DMF, and add fresh activated reagents.
Q2: Can I use Boc-6-Ahx-OH in Fmoc SPPS?
Answer: Yes, but with a specific caveat. Context: In Fmoc SPPS, the N-terminal protecting group is removed by piperidine. The Boc group on Boc-6-Ahx-OH is stable to piperidine but labile to TFA . Usage Strategy:
-
As a Terminal Cap: If 6-Ahx is the last residue you intend to add, Boc-6-Ahx-OH is perfect. You couple it, wash the resin, and then perform the final cleavage with TFA (95%). The TFA will simultaneously cleave the peptide from the resin and remove the Boc group, leaving you with a free N-terminal amine [2].
-
As an Internal Linker: If you need to continue growing the chain after the Ahx unit, you cannot use Boc-6-Ahx-OH in Fmoc chemistry (unless you plan to remove Boc with TFA on-resin, which is harsh and non-standard). For internal positions, you must use Fmoc-6-Ahx-OH .
Q3: How do I optimize linker length? Is one Ahx unit enough?
Answer: Linker length optimization is empirical, but governed by geometry. Technical Insight:
-
Single Ahx (~8 Å): Suitable for reducing steric clash between a small tag (e.g., Biotin) and the peptide surface.
-
Double Ahx (Ahx-Ahx, ~16 Å): Often required for PROTACs or biosensors where the two ligands must wrap around a target protein or reach into a deep binding pocket (e.g., Avidin pocket depth is ~9 Å) [3].
-
Comparison to PEG: Ahx is semi-rigid and hydrophobic. If your peptide is already insoluble, adding (Ahx)2 may precipitate the final product. In such cases, switch to a PEG-based linker (e.g., AEEA/Mini-PEG) to improve water solubility while maintaining length.
Q4: My final peptide is insoluble after cleavage. Did the Ahx linker cause this?
Answer: Likely, yes. Mechanism: The aliphatic hexyl chain adds significant hydrophobicity. If your peptide sequence is also hydrophobic (rich in Leu, Val, Phe), the addition of Ahx can push the LogP (partition coefficient) into an insoluble range. Troubleshooting Protocol:
-
Solubilization: Try dissolving the crude peptide in acetic acid or acetonitrile/water (50:50) rather than pure water.
-
Design Change: If solubility is critical for the assay, replace one Ahx unit with a hydrophilic spacer like GABA (gamma-aminobutyric acid) or AEEA (8-amino-3,6-dioxaoctanoic acid) to break the hydrophobic patch [4].
Part 4: Quantitative Comparison of Linkers
Use this table to select the correct linker for your specific steric and solubility requirements.
| Linker Type | Reagent Name | Approx. Length (Extended) | Hydrophobicity | Primary Application |
| Aliphatic | Boc-6-Ahx-OH | ~8-9 Å | High | PROTACs, Surface Coating, Biotinylation |
| Glycine-Rich | Fmoc-Gly-Gly-OH | ~6-7 Å | Low | Flexible spacers in fusion proteins |
| PEG-Based | Fmoc-AEEA-OH | ~11-12 Å | Very Low (Hydrophilic) | Improving solubility, ADCs |
| Rigid | Fmoc-Pro-OH | ~4 Å | Moderate | Inducing turns/kinks |
References
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Available at:
-
MedChemExpress. Boc-6-aminohexanoic acid Product Information & PROTAC Applications. Available at:
-
National Institutes of Health (NIH). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available at:
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at:
Sources
Preventing side chain modification during Boc deprotection
Topic: Preventing Side Chain Modification During Boc Deprotection
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Doc ID: SPPS-BOC-004
Introduction: The Mechanics of Failure
Welcome to the technical support center. If you are reading this, you are likely observing unexplained mass shifts in your crude peptide—specifically +56 Da , +16 Da , or +106 Da .
In Boc chemistry, the removal of the tert-butyloxycarbonyl (Boc) group is achieved via acidolysis (typically TFA or HCl). This reaction is not a simple cleavage; it is a fragmentation that generates a highly reactive electrophile: the tert-butyl cation (
If left unchecked, this cation acts as a "rogue agent," attacking the most electron-rich nucleophiles available. Unfortunately, those nucleophiles are often the side chains of your Tryptophan, Methionine, Cysteine, and Tyrosine residues.
The Solution: You must introduce "sacrificial nucleophiles" (scavengers) that react with the
Visualizing the Threat
The following diagram illustrates the kinetic competition between your scavenger and your peptide side chains.
Figure 1: Kinetic competition during Boc deprotection. The scavenger must outcompete the peptide side chain for the carbocation.
Module 1: The Scavenger Cocktail Matrix
Do not use a "one-size-fits-all" cleavage cocktail. Select your reagent based on the amino acid composition of your sequence.
| Cocktail Name | Composition (v/v) | Target Residues | Pros/Cons |
| Standard Cocktail | TFA (95%) / TIPS (2.5%) / H₂O (2.5%) | Simple sequences (No Met, Cys, Trp) | Pro: Low odor, easy workup.Con: Insufficient for sensitive residues. |
| Reagent K | TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%) | Trp, Met, Cys, Tyr (Heavy Duty) | Pro: The "Gold Standard" for complex peptides.Con: EDT smells intensely foul (rotten eggs). |
| Reagent B | TFA (88%) / Phenol (5%) / H₂O (5%) / TIPS (2%) | Trp, Tyr (No Met/Cys) | Pro: Effective for Trp without the sulfur smell of EDT.Con: Less effective for Met/Cys protection. |
| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / H₂O (3%) / DMS (2%) / NH₄I (1.5%) | Met (High Oxidation Risk) | Pro: Specifically designed to reduce Met(O) back to Met.Con: Complex preparation; requires halide handling. |
Module 2: Troubleshooting Specific Mass Shifts
This section addresses specific spectral anomalies found in LC-MS data.
Q: I see a +56 Da mass shift on my Tryptophan (Trp) residue. What happened?
Diagnosis: tert-Butylation of the indole ring.[1]
The Mechanism: The
-
Switch to Reagent K: The combination of Ethanedithiol (EDT) and Water is critical here. EDT acts as a "soft" nucleophile to trap the cation.
-
Use Formyl Protection: If the problem persists, synthesize the peptide using Boc-Trp(For)-OH . The formyl group withdraws electrons from the indole ring, making it unreactive to cations. Note: You must remove the Formyl group later using a base (piperidine) or catalytic hydrogenation.
Q: I see a +16 Da mass shift on Methionine (Met). Is this a cation modification?
Diagnosis: No, this is Oxidation (Methionine Sulfoxide). The Mechanism: Methionine is extremely susceptible to oxidation by atmospheric oxygen or reactive oxygen species generated during cleavage. The Fix:
-
Add Thioanisole: This acts as a preferential substrate for oxidation.
-
Reduction Strategy: If the oxidation has already occurred, treat the peptide with Reagent H (containing DMS/NH₄I) or add Dithiothreitol (DTT) to your cleavage cocktail to reduce the sulfoxide back to methionine in situ.
Q: My Cysteine (Cys) containing peptide has a +56 Da shift, but I used Reagent K. Why?
Diagnosis: S-tert-butylation.
The Mechanism: The free thiol (-SH) of cysteine is a powerful nucleophile and will aggressively attack
-
Increase Scavenger Volume: Ensure your ratio of peptide-to-cocktail is low (e.g., 10 mg peptide per 1 mL cocktail).
-
Two-Step Cleavage: Perform a short "pre-cleavage" (30 mins) with a high concentration of scavengers, drain, and then proceed with the full cleavage. This flushes out the initial burst of cations.
Module 3: Optimized Experimental Protocols
Protocol A: Preparation of Reagent K (The "Universal" Solution)
Use this for any peptide containing Trp, Met, or Cys.
Reagents Required:
-
Trifluoroacetic Acid (TFA) - HPLC Grade
-
Phenol (Crystalline)
-
1,2-Ethanedithiol (EDT) - Warning: Stench
-
Milli-Q Water
Step-by-Step:
-
Safety First: Perform ALL steps in a functioning fume hood. Double-glove.
-
Liquefy Phenol: Warm the phenol crystals slightly (40°C) to liquefy them for easier measurement, or weigh the solid directly.
-
The Mix: In a glass scintillation vial, combine:
-
825 µL TFA
-
50 mg Phenol (approx. 50 µL if liquid)
-
50 µL Water
-
50 µL Thioanisole
-
25 µL EDT
-
-
Activation: Vortex for 30 seconds until the solution is homogenous.
-
Execution: Add to the resin-bound peptide (approx 10-20 mL per gram of resin). Shake at room temperature for 2–3 hours.
-
Precipitation: Filter the resin.[4][7] Drop the filtrate into ice-cold diethyl ether to precipitate the peptide.
Decision Tree: Selecting the Right Protocol
Use this logic flow to determine your cleavage strategy.
Figure 2: Decision matrix for selecting the appropriate cleavage cocktail based on amino acid sensitivity.
FAQ: Quick Troubleshooting
Q: Can I use Silanes (TIPS/TES) instead of EDT for Tryptophan?
A: You can, but it is risky. TIPS is a bulky scavenger. While it works well for
Q: Why do I need water in the cocktail? A: Water is a small, effective scavenger, but more importantly, it prevents the formation of TFA-esters on Serine and Threonine residues. It also helps solubilize the peptide and the salts generated during cleavage.
Q: My peptide precipitated during the cleavage reaction. What do I do? A: This is dangerous because the solid peptide is trapped with the cations. Add more TFA immediately to redissolve. If it remains insoluble, add a small amount of DCM (Dichloromethane) to the cocktail to improve solubility.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research. (Seminal paper defining Reagent K).
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research. (Mechanistic basis of cation scavenging).
-
Bachem. (2023).[8] Solid Phase Peptide Synthesis (SPPS) explained. Bachem Technical Guides.
-
Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. Merck/Sigma Technical Library.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of side reactions and protection strategies).
Sources
Validation & Comparative
A Tale of Two Linkers: A Senior Application Scientist's Guide to Boc- vs. Fmoc-Epsilon-Aminocaproic Acid
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis and modification, the choice of building blocks is paramount. Among the vast arsenal of chemical tools, epsilon-aminocaproic acid (ε-Ahx or 6-aminohexanoic acid) stands out as a versatile, flexible linker.[1] Its simple six-carbon chain provides spatial separation between a peptide and a conjugated moiety, such as a drug, a fluorophore, or another peptide, influencing the final molecule's biological activity and physical properties.[1][]
However, the strategic incorporation of this linker into a growing peptide chain necessitates the protection of its terminal amino group. This is where the two titans of solid-phase peptide synthesis (SPPS) come into play: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The decision to use Boc-ε-Ahx or Fmoc-ε-Ahx is not merely a matter of preference; it is a critical choice that dictates the entire synthetic strategy, from reaction conditions to purification.
This guide provides an in-depth, objective comparison of Boc- and Fmoc-protected epsilon-aminocaproic acid, grounded in the fundamental principles of peptide chemistry and supported by practical, field-proven insights.
The Core Directive: Understanding the Orthogonality of Boc and Fmoc Chemistries
The fundamental difference between Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[3] "Orthogonality" in this context means that the protecting groups for the α-amino group and the amino acid side chains can be removed under distinct conditions, without affecting each other.[4]
-
Boc (tert-butoxycarbonyl) Chemistry: This classic approach relies on acid-labile protection. The Boc group is removed from the N-terminus with a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[6]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: In contrast, the Fmoc strategy utilizes a base-labile protecting group. The Fmoc group is cleaved by a secondary amine, most commonly piperidine.[7] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with the final cleavage of the peptide from the resin using TFA.[6]
This fundamental difference in deprotection chemistry is the primary driver for choosing one strategy over the other.
Head-to-Head Comparison: Boc-ε-Ahx vs. Fmoc-ε-Ahx
| Feature | Boc-Epsilon-Aminocaproic Acid | Fmoc-Epsilon-Aminocaproic Acid |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[8] | Mild Base (e.g., 20% piperidine in DMF)[9] |
| Compatibility | Compatible with base-sensitive functionalities. | Compatible with acid-sensitive functionalities. |
| Side Reactions | Alkylation of sensitive residues by carbocations during deprotection.[1] | Diketopiperazine formation, especially at the dipeptide stage.[9] |
| Aggregation | Repetitive acid treatment can help disrupt peptide aggregation.[] | Peptide neutrality can sometimes lead to aggregation in long or hydrophobic sequences. |
| Automation | Less amenable to full automation due to the use of hazardous reagents like HF. | Highly amenable to automation with real-time UV monitoring of Fmoc deprotection.[4] |
| Cost | Generally, Boc-protected amino acids are less expensive.[] | Fmoc-protected amino acids can be more expensive, though prices are decreasing. |
Performance in the Field: Experimental Insights
Coupling Efficiency: Both Boc-ε-Ahx and Fmoc-ε-Ahx can be coupled with high efficiency using modern coupling reagents. The choice of coupling reagent is often dictated by the specific peptide sequence and the presence of sterically hindered amino acids.
-
For Boc-ε-Ahx: Traditional coupling reagents like DCC/HOBt are effective, though newer reagents such as HBTU and TBTU are also commonly used.[8]
-
For Fmoc-ε-Ahx: A wide range of efficient coupling reagents like HBTU, HATU, and PyBOP are compatible and typically yield excellent results.[7]
Yield and Purity: The final yield and purity of a peptide containing an ε-Ahx linker depend heavily on the overall synthetic strategy and the nature of the peptide itself.
-
Boc-ε-Ahx may be advantageous for the synthesis of highly hydrophobic peptides or sequences prone to aggregation. The repetitive TFA deprotection steps help to keep the peptide chain protonated and less likely to form intermolecular hydrogen bonds that lead to aggregation.[] This can result in higher crude purity and overall yield for these "difficult" sequences.
-
Fmoc-ε-Ahx is generally the preferred choice for routine peptide synthesis due to the milder deprotection conditions, which minimize side reactions with sensitive amino acid residues.[3] The ease of automation and monitoring also contributes to consistent, high-purity results.[4]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the incorporation of Boc-ε-Ahx and Fmoc-ε-Ahx into a peptide chain during solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Epsilon-Aminocaproic Acid
This protocol assumes the use of a Merrifield or MBHA resin and standard Boc-SPPS conditions.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and repeat the treatment for 20-25 minutes.[8]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-ε-Ahx:
-
In a separate vessel, pre-activate Boc-ε-Ahx (3 equivalents relative to resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt, 3 equivalents each) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated Boc-ε-Ahx solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.
Protocol 2: Incorporation of Fmoc-Epsilon-Aminocaproic Acid
This protocol assumes the use of a Rink Amide or Wang resin and standard Fmoc-SPPS conditions.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-7 minutes.[9]
-
Drain and repeat the treatment for another 5-7 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-ε-Ahx:
-
In a separate vessel, pre-activate Fmoc-ε-Ahx (3-5 equivalents relative to resin substitution) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA or 2,4,6-collidine, 6-10 equivalents) in DMF.
-
Add the activated Fmoc-ε-Ahx solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it. Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and a combination of scavengers (e.g., TFA/TIS/water), for 1-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Visualizing the Chemistry: Deprotection and Workflow Diagrams
To further clarify the chemical principles and experimental workflows, the following diagrams are provided.
Caption: Boc Deprotection Mechanism.
Caption: Fmoc Deprotection Mechanism.
Caption: Comparative SPPS Workflows.
Conclusion: Making the Right Choice for Your Research
The decision between Boc-Epsilon-Aminocaproic acid and Fmoc-Epsilon-Aminocaproic acid is a strategic one, with significant implications for the success of your peptide synthesis project.
Choose Boc-Epsilon-Aminocaproic Acid when:
-
Synthesizing long, hydrophobic, or aggregation-prone peptides.[]
-
Working with base-sensitive functionalities on your peptide or conjugated molecule.
-
Cost is a primary concern, and your laboratory is equipped to handle strong acids like HF.[]
Choose Fmoc-Epsilon-Aminocaproic Acid when:
-
Synthesizing peptides with acid-sensitive modifications, such as phosphorylation or glycosylation.[6]
-
Automation and high-throughput synthesis are desired.[4]
-
Milder reaction conditions are a priority to preserve the integrity of sensitive residues.[3]
-
Safety and ease of handling are important considerations, as it avoids the use of highly corrosive HF.[6]
Ultimately, a thorough understanding of the underlying chemistry of both the Boc and Fmoc strategies, coupled with a careful consideration of the specific requirements of your target molecule, will enable you to make the optimal choice for your research and development endeavors.
References
-
Olech, Z., & Frański, R. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6829. [Link]
- Kates, S. A., et al. (1996). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. Tetrahedron Letters, 37(10), 1531-1534.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Góngora-Benítez, M., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(5), 947. [Link]
-
Garcia-Ramos, Y., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7564. [Link]
-
Góngora-Benítez, M., et al. (2013). Wang Linker Free of Side Reactions. Organic Letters, 15(2), 266-269. [Link]
-
Wleklinski, M., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(31), 7884-7889. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Bugatti, K. (2024, December 1). Webinar: Using Peptide-Drug Conjugates (PDCs) for the Precise Treatment of Pulmonary Fibrosis [Video]. YouTube. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 263-286. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin. Retrieved from [Link]
- Olech, Z., et al. (2011). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Archiv der Pharmazie, 344(1), 30-36.
- Toth, G. K., & Vágner, J. (2001). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 8(1), 9-15.
- Park, J. H., et al. (2016).
- Testa, A., et al. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Journal of Medicinal Chemistry, 63(13), 6877-6893.
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
Technical Guide: Comparative Analysis of Linker Lengths in Peptide Engineering
The following guide provides an in-depth technical comparison of peptide linker lengths, focusing on their impact on fusion protein stability, enzymatic activity, and ternary complex formation in PROTACs.
Executive Summary
In protein engineering, the linker is not merely a passive connector but a critical structural determinant that governs the effective molarity (
Key Finding: There is no universal "optimal" length. Activity correlates non-linearly with length, governed by a trade-off between steric relief (favoring longer linkers) and entropic penalty (favoring shorter linkers).
Mechanistic Principles: The Physics of Linker Length
Before analyzing data, researchers must understand the two opposing forces modulated by linker length:
-
Steric Hindrance (The "Short" Risk):
-
Mechanism: If
(minimum distance), domains clash, preventing proper folding or active site access. -
Outcome: Reduced
, protein aggregation, or failure to bind E3 ligases (in PROTACs).
-
-
Entropic Penalty (The "Long" Risk):
-
Mechanism: As length (
) increases, the volume accessible to the tethered domain increases ( ). This decreases the local effective concentration ( ) of the domains relative to each other. -
Outcome: Reduced binding affinity (
), increased proteolytic susceptibility, and the "Hook Effect" in bivalent ligands.
-
Comparative Analysis by Application
Case Study A: Fusion Proteins (Enzymes & Cytokines)
Objective: Maintain independent folding and catalytic activity.
Data Comparison: Onconase-HSA Fusion
In a study optimizing the fusion of Human Serum Albumin (HSA) to Onconase (a ribonuclease), flexible linkers of varying (GGGGS)
| Linker Type | Length (Residues) | Sequence | Cytotoxicity ( | Stability |
| None | 0 | Direct Fusion | Inactive | High |
| Short | 5 | (GGGGS) | Low Activity | High |
| Medium | 10 | (GGGGS) | Moderate | High |
| Long | 15 | (GGGGS) | High (Optimal) | Moderate |
-
Insight: Direct fusion caused steric occlusion of the Onconase active site. Extending the linker to 15 residues relieved this occlusion without compromising the HSA half-life extension.
Data Comparison: 4CL-STS Enzyme Complex Contrasting results were seen in metabolic engineering (4-coumaroyl-CoA ligase fused to stilbene synthase).[1]
-
Trend: Catalytic efficiency decreased as linker length increased from (GSG)
to (GSG) . -
Reasoning: Metabolic channeling requires close proximity to prevent intermediate diffusion. A shorter linker maintained a high local concentration of the intermediate substrate.
Case Study B: scFv Antibody Engineering
Objective: Ensure correct
The linker length in single-chain variable fragments (scFv) dictates the oligomerization state.
| Linker Length | Predominant State | Binding Reactivity | Specificity |
| < 12 Residues | Diabodies/Multimers | High (Avidity effect) | Lower |
| 15 Residues | Monomer | Moderate | High |
| > 20 Residues | Monomer (Proteolytically unstable) | Moderate | High |
-
Critical Threshold: Linkers <12 residues (e.g., GGGGS) force the
of one chain to pair with the of another chain, forming diabodies. While this increases apparent affinity (avidity), it is often undesirable for therapeutic pharmacokinetics. -
Recommendation: Use 15–20 residues (e.g., (GGGGS)3 or (GGGGS)4) for stable monomeric scFvs.
Case Study C: PROTACs (Bivalent Degraders)
Objective: Maximize Ternary Complex (POI-Linker-E3) stability.
In PROTACs, the linker length is measured in atoms rather than amino acid residues. The relationship is strictly parabolic (Goldilocks zone).
Dataset: ER
| Linker Length (Atoms) | DC | D | Mechanism Note |
| 12 atoms | > 1 | < 50% | Steric clash prevents E3 recruitment |
| 16 atoms | ~ 10 nM | > 90% | Optimal cooperativity |
| 20+ atoms | > 100 nM | ~ 70% | Entropic penalty; "Hook Effect" |
-
Analysis: A 12-atom linker was too short to bridge the gap between the ER surface and the VHL E3 ligase pocket. The 16-atom linker allowed a "productive" ternary complex. Beyond this, the linker became too "floppy," reducing the probability of the two proteins meeting.
Visualizing the Mechanism
The following diagrams illustrate the critical relationship between linker length and complex formation.
Diagram 1: PROTAC Ternary Complex & Linker Length
This diagram visualizes why "Longer" is not always "Better" due to the Hook Effect.
Caption: Impact of linker length on PROTAC-mediated ternary complex formation. Optimal length maximizes cooperativity.
Experimental Protocol: Linker Optimization Workflow
Objective: Empirically determine the optimal linker length for a novel fusion protein or chimera.
Phase 1: Library Construction (The "Ruler" Approach)
Do not guess. Construct a small library of 3–4 variants spanning the critical range.
-
Design Variants:
-
L1 (Rigid/Short): EAAAK (Helical, ~5 residues). Use for spacing domains apart.[3]
-
L2 (Flexible/Short): (GGGGS)1 (5 residues).
-
L3 (Flexible/Medium): (GGGGS)3 (15 residues). Standard starting point.
-
L4 (Flexible/Long): (GGGGS)5 or (GGGGS)6 (25-30 residues).
-
-
Cloning Strategy:
-
Use Golden Gate Assembly or Gibson Assembly .
-
Design primers with overhangs encoding the linker sequences to insert between Domain A and Domain B.
-
Phase 2: Functional Screening
-
Expression Check (SDS-PAGE/Western):
-
Success Criteria: Distinct band at predicted MW.
-
Failure Mode: Smearing or aggregates in the well (common with linkers that are too hydrophobic or too short).
-
-
Activity Assay:
-
For Enzymes: Kinetic assay (
). -
For Binders (scFv/PROTAC): Surface Plasmon Resonance (SPR) or ELISA.
-
Critical Step: Normalize activity by protein expression level.
-
Phase 3: Stability Stress Test
-
Incubate variants at 37°C in serum or protease-rich buffer for 0, 4, and 24 hours.
-
Readout: Long flexible linkers (e.g., L4) are often hypersensitive to proteolysis. If L4 is most active but degrades in 1 hour, backtrack to L3 .
Diagram 2: Optimization Logic Flow
Caption: Decision matrix for optimizing linker length based on solubility, activity, and stability data.
References
-
Linker Length in scFv Antibodies
-
Fusion Protein Activity (Onconase)
- Linker length affects expression and bioactivity of the onconase fusion protein in Pichia pastoris. (2015). PubMed.
-
PROTAC Linker Optimization
-
General Linker Design Principles
-
FRET Biosensor Optimization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of linker length between variable domains of single chain variable fragment antibody against daidzin on its reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Resource for FRET-Based Biosensor Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
Comparative Guide: Boc-Epsilon-Aminocaproic Acid vs. PEG Linkers
This guide provides a technical comparison between Boc-Epsilon-Aminocaproic Acid (Boc-6-Ahx) and PEG (Polyethylene Glycol) Linkers , specifically tailored for drug development applications such as PROTACs, Antibody-Drug Conjugates (ADCs), and peptide synthesis.
Executive Summary: The Hydrophobic vs. Hydrophilic Trade-off[1]
The choice between Boc-6-aminohexanoic acid (Boc-6-Ahx) and PEG linkers represents a fundamental decision in "linkerology": prioritizing membrane permeability (Ahx) versus aqueous solubility (PEG).
-
Boc-6-Ahx (Alkyl Linker): A hydrophobic, semi-rigid C6 spacer. It is the superior choice when the therapeutic cargo is already polar and requires a reduction in Topological Polar Surface Area (TPSA) to cross cell membranes. It promotes "hydrophobic collapse," potentially shielding polar warheads.
-
PEG Linkers: The gold standard for solubility. They are hydrophilic, highly flexible, and reduce immunogenicity. However, long PEG chains can trap compounds in the extracellular space due to high polarity and entropic penalties upon membrane entry.
Quick Verdict Matrix
| Feature | Boc-6-Ahx (Alkyl) | PEG Linkers (Ether) |
| Primary Utility | Cell Permeability & steric spacing | Solubility & Circulation Half-life |
| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) |
| Rigidity | Semi-rigid (Alkyl chain) | High Flexibility (Floppy) |
| Metabolic Stability | High (resistant to oxidation) | Moderate (susceptible to oxidative cleavage) |
| PROTAC Application | Optimizing oral bioavailability | Optimizing solubility for IV admin |
Mechanistic Deep Dive
Physicochemical Causality
The efficacy of Boc-6-Ahx stems from its ability to act as a "silent" spacer. Unlike PEG, which recruits water molecules (solvation shell) that must be shed before the molecule can enter a cell membrane, the alkyl chain of 6-Ahx partitions readily into the lipid bilayer.
-
The "Hydrophobic Collapse" Effect: In aqueous environments, alkyl linkers often fold onto the hydrophobic pharmacophores of the drug payload. This reduces the effective solvent-accessible polar surface area, mimicking a "chameleon" effect that enhances passive diffusion.
-
The PEG "Entropic Penalty": PEG chains exist as random coils in solution. Forcing them into a binding pocket or through a membrane requires a significant loss of conformational entropy, which can decrease binding affinity (
) despite good solubility.
Visualization: Linker Selection Logic
The following decision tree illustrates the logical flow for selecting between these two linker classes based on your compound's limiting factor.
Caption: Decision logic for selecting Boc-6-Ahx vs. PEG based on physicochemical constraints.
Experimental Protocols
As a self-validating system, these protocols use Boc-chemistry on Solid Phase Peptide Synthesis (SPPS). Note: Ensure all solvents are anhydrous to prevent premature deprotection or coupling failure.
Protocol A: Coupling Boc-6-Ahx (The Hydrophobic Spacer)
Objective: Introduce a 6-carbon hydrophobic spacer to a resin-bound peptide or small molecule.
-
Preparation:
-
Reagents: Boc-6-aminohexanoic acid (3 eq), HBTU (2.85 eq), DIEA (6 eq).
-
Solvent: DMF (N,N-Dimethylformamide).
-
-
Activation (In-situ):
-
Dissolve Boc-6-Ahx and HBTU in minimal DMF.
-
Add DIEA.[1] Shake for 2 minutes to form the active ester. Critical: The solution should not turn yellow immediately; a slight color change is normal, but dark yellow indicates excess base/racemization risk (less concern for Ahx, but good practice).
-
-
Coupling:
-
Add the activated solution to the resin (free amine form).
-
Agitate at Room Temperature (RT) for 45-60 minutes .
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 3).
-
Colorless beads: Successful coupling.
-
-
-
Deprotection (The "Boc" Cycle):
Protocol B: Coupling Boc-PEG-Acid (The Hydrophilic Linker)
Objective: Introduce a PEG spacer (e.g., Boc-PEG4-COOH). Challenge: PEG linkers are often viscous oils or low-melting solids and are hygroscopic.
-
Handling:
-
Boc-PEG reagents are often viscous. Do not weigh by volume. Weigh by difference into the reaction vessel.
-
-
Activation:
-
Reagents: Boc-PEG-acid (2.5 eq), DIC (2.5 eq), Oxyma Pure (2.5 eq).
-
Why DIC/Oxyma? HBTU/DIEA can sometimes cause capping of the PEG terminal due to slow kinetics of the floppy chain. DIC/Oxyma is superior for difficult couplings.
-
-
Coupling:
-
Dissolve reagents in DMF/DCM (1:1 mixture). Reason: Pure DMF may not solvate the PEG chain effectively if the resin is polystyrene. DCM improves swelling.
-
Agitate for 2 to 4 hours . PEG coupling kinetics are slower due to the "entropic penalty" of aligning the flexible chain.
-
-
Validation:
-
Kaiser Test is mandatory. If positive, perform a second coupling ("double couple") rather than extending time.
-
Quantitative Performance Data
The following data summarizes general trends observed in PROTAC development campaigns comparing Alkyl (Ahx) vs. PEG linkers.
| Metric | Boc-6-Ahx (Alkyl) | PEG-4 Linker | Impact on Efficacy |
| LogP Shift | +0.5 to +1.0 | -0.5 to -1.5 | Ahx increases membrane affinity; PEG increases water solubility. |
| Linker Length | ~8.5 Å | ~16 Å | Ahx is shorter/compact; PEG-4 is longer/floppy. |
| TPSA Contribution | Minimal (Amide only) | High (Ether oxygens) | High TPSA correlates with poor cell permeability. |
| PAMPA Permeability | High ( | Low to Moderate | Ahx preferred for intracellular targets. |
| Plasma Stability | >24 Hours | >24 Hours | Both are stable, but PEG can suffer oxidative degradation over long periods. |
Structural Impact Visualization
This diagram illustrates how the choice of linker alters the 3D conformation of a conjugate (e.g., PROTAC).
Caption: Impact of linker solvation on conjugate conformation in aqueous media.
References
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Retrieved from [Link]
-
Verma, S., et al. (2020). Design and Synthesis of PROTACs: A Comprehensive Review. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lawrence, K., et al. (2020). PEG Linkers in Antibody-Drug Conjugates. ADC Review. Retrieved from [Link]
-
Atilaw, Y., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Safety Operating Guide
Boc-Epsilon-Aminocaproic acid proper disposal procedures
Topic: Boc-Epsilon-Aminocaproic Acid Proper Disposal Procedures
Executive Summary: Operational Safety & Compliance
Boc-Epsilon-Aminocaproic acid (Boc-6-aminohexanoic acid) is a standard protected amino acid linker used in peptide synthesis and medicinal chemistry (e.g., PROTAC linker design).[1] While not classified as acutely toxic (EPA P-listed) or reactive, it is a chemical irritant that requires strict segregation from acidic waste streams.
Immediate Action Directive:
-
Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.
-
Critical Hazard: Do NOT mix with acidic waste. The tert-butyloxycarbonyl (Boc) group is acid-labile. Contact with strong acids (e.g., TFA, HCl) will trigger deprotection, releasing isobutylene gas and potentially pressurizing waste containers to the point of rupture.
Chemical Profile & Hazard Assessment
Effective disposal begins with accurate characterization. This compound is an organic solid generally handled in peptide synthesis workflows.
| Parameter | Data / Specification |
| Chemical Name | Boc-6-aminohexanoic acid (Boc-ε-Aminocaproic acid) |
| CAS Number | 6404-29-1 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); sparingly soluble in water.[1][2][3][4][5] |
| GHS Classification | Warning [1][5][6] • Skin Irritation (Category 2) • Eye Irritation (Category 2A) • STOT-SE (Respiratory Irritation, Category 3) |
| Flash Point | N/A (Solid).[1] Combustible if aerosolized as dust. |
Pre-Disposal Handling & Segregation Strategy
Expertise Insight: In peptide synthesis laboratories, the most common safety failure regarding Boc-protected reagents is improper waste segregation.
The Acid-Lability Risk Factor
Boc-6-aminohexanoic acid contains a carbamate linkage designed to cleave under acidic conditions.[1]
-
The Reaction:
[1] -
The Consequence: If solid Boc-waste is thrown into a liquid waste container containing Trifluoroacetic Acid (TFA) scavengers, the rapid evolution of isobutylene gas can shatter glass bottles or bulge safety cans.
Waste Segregation Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Waste segregation logic flow emphasizing the prevention of accidental deprotection and gas evolution.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)
Disposing of the pure compound as a solid is safer and more cost-effective than dissolving it.
-
Containerization: Collect waste in a high-density polyethylene (HDPE) wide-mouth jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label.
-
Storage: Keep container tightly closed in a cool, dry area away from oxidizers and acids.
-
Final Disposal: Transfer to a licensed hazardous waste contractor for incineration .
Protocol B: Liquid Waste (Solutions)
If the material is dissolved (e.g., leftover reaction mixture):
-
Solvent Compatibility: Ensure the carrier solvent (DCM, DMF, Methanol) is compatible with the waste container material (HDPE is generally resistant to short-term exposure, but glass or fluorinated containers are preferred for halogenated solvents).
-
Neutralization (If necessary): If the solution contains acids, neutralize with a mild base (e.g., Sodium Bicarbonate) before sealing the container to prevent pressure buildup.
-
Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Example: If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
Example: If dissolved in Dimethylformamide (DMF)
Non-Halogenated Waste Stream .
-
Emergency Spill Response
In the event of a spill, immediate containment prevents environmental contamination and respiratory exposure.[8]
Spill Response Workflow
Figure 2: Step-by-step spill response logic ensuring minimal aerosolization of the irritant powder.
Specific Cleanup Steps:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If a large amount of dust is generated, use a NIOSH-approved N95 particulate respirator.
-
Dry Spills: Do not dry sweep if it creates dust.[7] Use a scoop or a HEPA-filtered vacuum.
-
Wet Spills: Absorb with vermiculite or spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
Decontamination: Wipe the surface with water and soap. Treat the wipes/rinsate as hazardous waste.
Regulatory Compliance (US Context)
-
RCRA Status: Boc-6-aminohexanoic acid is not listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists. However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.
-
Characteristic Determination:
References
-
Santa Cruz Biotechnology. 6-Amino-n-caproic Acid Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. 6-Aminocaproic acid Safety Data Sheet (Product 07260).[6] Retrieved from
-
Cayman Chemical. 6-Aminocaproic Acid Safety Data Sheet. Retrieved from
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Fisher Scientific. 6-(Boc-amino)hexanoic acid Safety Data Sheet. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. americanregent.com [americanregent.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. serva.de [serva.de]
Personal protective equipment for handling Boc-Epsilon-Aminocaproic acid
CAS: 6404-29-1 | Formula: C₁₁H₂₁NO₄ | Application: Peptide Synthesis & PROTAC Linker Design
Executive Summary & Risk Philosophy
From the Desk of the Senior Application Scientist: Boc-Epsilon-Aminocaproic acid (Boc-6-Ahx-OH) is a fundamental building block in solid-phase peptide synthesis (SPPS) and PROTAC linker design. While often categorized as a standard "Irritant," treating it with complacency is a procedural error. In high-purity applications, the primary risk is not acute toxicity, but particulate migration (dust) and solvent-mediated transdermal absorption .
This guide shifts the focus from simple compliance to contamination control .[1] By controlling the dust, you protect both the operator's respiratory health and the integrity of adjacent experiments. Furthermore, as this compound is almost exclusively used in solution with aggressive organic solvents (DCM, DMF), your PPE strategy must account for the solvent system, not just the solute.
Hazard Identification & Risk Assessment
The compound is a solid, white crystalline powder.[2] The safety profile below synthesizes data from global GHS classifications.
| Hazard Category | GHS Classification | H-Code | Description | Operational Implication |
| Skin Corrosion | Category 2 | H315 | Causes skin irritation.[3][4] | Dust on sweaty skin becomes an acidic irritant. |
| Eye Damage | Category 2A | H319 | Causes serious eye irritation.[3][5] | Micro-abrasions from crystals; immediate flushing required. |
| Respiratory | STOT SE 3 | H335 | May cause respiratory irritation.[3][6] | Critical: Fine powder stays airborne longer than expected. |
Scientific Insight: The Boc (tert-butyloxycarbonyl) group renders the amine lipophilic. When dissolved in organic solvents (like DMF or DCM), the ability of this compound to penetrate the skin barrier increases significantly compared to the free amino acid.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient if you ignore the solvent context. Use this matrix to select gear based on your specific workflow.
| PPE Component | Standard Handling (Solid Weighing) | Solution Phase (DCM/DMF Solubilization) | Technical Rationale |
| Gloves | Nitrile (min 0.11 mm) | Double Gloving or Laminate (Silver Shield) | Nitrile degrades in <1 min with DCM. If dissolving in DCM, wear inner laminate gloves or change outer nitrile gloves immediately upon splash. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Goggles prevent vapor entry and splashes during vigorous vortexing/sonication. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Mandatory) | If weighing outside a hood (not recommended), an N95 is the minimum requirement to prevent sensitization. |
| Body | Lab Coat (Poly/Cotton) | Lab Coat + Chemical Apron | Cotton absorbs; an apron sheds solvents. Essential when handling volumes >100 mL. |
Operational Protocol: The "Zero-Dust" Workflow
This protocol is designed to minimize static charge and particulate generation.
Phase 1: Preparation & Environmental Control[2]
-
Static Check: Boc-protected amino acids are often fluffy and static-prone. If the powder clings to the spatula, use an anti-static gun or wipe the exterior of the bottle with a damp tissue to discharge surface static.
-
Airflow: Verify Fume Hood face velocity is between 80–100 fpm . High velocity (>120 fpm) creates turbulence that blows powder out of the weigh boat.
Phase 2: Weighing (The Critical Step)
-
Taring: Place the weigh boat inside the hood. Tare the balance after the draft shield is closed.
-
Transfer: Do not pour from the stock bottle. Use a clean, stainless steel spatula.
-
Technique: Tap the spatula gently against the side of the weigh boat to dislodge powder. Never "shake" the spatula in mid-air.
-
-
Closure: Cap the stock bottle before removing the weighed sample from the hood. This prevents cross-contamination of the bulk supply.
Phase 3: Solubilization
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) for coupling reactions.
-
Sequence: Add the solid to the vessel first, then add the solvent. Adding solid to liquid often causes a "puff" of displaced air that carries toxic dust into the hood vortex.
Visualization: Handling & Decision Workflow
The following diagram illustrates the logical flow for handling Boc-6-Ahx-OH, emphasizing the divergence in safety protocols based on the solvent system used.
Caption: Operational workflow for Boc-Epsilon-Aminocaproic acid, highlighting critical PPE upgrades required during the solubilization phase.
Disposal & Decontamination
Do not treat this as general trash.[5][7] The Boc-protected amine is stable, but the free acid can affect pH and biological oxygen demand in water systems.
-
Solid Spills:
-
Do not sweep dry (creates dust).
-
Cover with a wet paper towel (water or ethanol) to dampen the powder.
-
Scoop into a bag and label as "Solid Organic Waste."
-
-
Solution Spills:
-
Absorb with vermiculite or spill pads.
-
Dispose of as "Halogenated Organic Waste" (if DCM used) or "Non-Halogenated Organic Waste" (if DMF/Ethyl Acetate used).
-
-
Container Disposal: Triple rinse empty bottles with acetone before discarding glass.
References
-
PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid (CAS 6404-29-1).[8] National Library of Medicine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
- 1. Aminocaproic Acid - Safety Data Sheet [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
